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  • Product: Ethyl 4-ethoxyquinoline-7-carboxylate
  • CAS: 1688656-69-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 4-ethoxyquinoline-7-carboxylate: Structural Profiling, De Novo Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, functionalized quinolines represent a privileged class of heterocyclic scaffolds. Ethyl 4-ethoxyquinoline-7-carboxylate (CAS: 1688656-69-0) is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized quinolines represent a privileged class of heterocyclic scaffolds. Ethyl 4-ethoxyquinoline-7-carboxylate (CAS: 1688656-69-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, including multi-targeted receptor tyrosine kinase (RTK) inhibitors and next-generation antimalarial agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the physicochemical properties of this compound, explore the causality behind its optimized de novo synthesis using a Meldrum's acid-mediated pathway, and detail self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Analysis

Ethyl 4-ethoxyquinoline-7-carboxylate features a fused bicyclic quinoline core decorated with an electron-donating ethoxy ether at the C4 position and an electron-withdrawing ethyl ester at the C7 position. This "push-pull" electronic configuration significantly influences the basicity (pKa) of the quinoline nitrogen, tailoring its ability to form critical hydrogen bonds within the ATP-binding pockets of target kinases[1].

The quantitative structural data is summarized below for rapid analytical reference:

PropertyValueAnalytical Significance
Chemical Name Ethyl 4-ethoxyquinoline-7-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1688656-69-0Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₄H₁₅NO₃Used for stoichiometric calculations.
Molecular Weight 245.27 g/mol Critical for mass-based dosing and yield calculations[1].
Exact Mass 245.1052 DaPrimary target peak for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~48.4 ŲIndicates excellent membrane permeability, ideal for CNS or intracellular targets.

Strategic De Novo Synthesis & Mechanistic Pathways

The traditional synthesis of 3-unsubstituted 4-alkoxyquinolines relies on the classic Gould-Jacobs reaction using ethoxymethylenemalonate (EMME). However, the EMME route invariably yields a C3-carboxylate intermediate, necessitating harsh, low-yielding saponification and decarboxylation steps to clear the C3 position[3].

To circumvent this thermodynamic bottleneck, a highly efficient modified approach utilizing Meldrum's acid is preferred[4]. This route directly constructs the 3-unsubstituted quinoline core through a three-step cascade:

  • Ene-Amine Condensation: Trimethyl orthoformate (TMOF) acts as both a reactant and a dehydrating agent, condensing with Meldrum's acid to form a highly electrophilic methoxymethylene intermediate in situ. Ethyl 3-aminobenzoate subsequently undergoes an addition-elimination reaction to form a stable ene-amine.

  • Thermal Cyclization: The ene-amine is subjected to extreme thermal stress (~250°C) in Dowtherm A. This specific heat-transfer fluid is chosen because the activation energy for the intramolecular electrophilic aromatic substitution and subsequent decarboxylation/elimination of acetone exceeds the boiling points of standard laboratory solvents.

  • Regioselective O-Alkylation: The resulting 4-hydroxyquinoline exists in a tautomeric equilibrium with its 4-quinolone form. To selectively drive O-alkylation (forming the 4-ethoxy ether) over N-alkylation, Hard-Soft Acid-Base (HSAB) principles are applied. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) solvates the potassium cation, leaving the "hard" oxygen anion exposed to attack the "soft" electrophile (ethyl iodide).

Synthesis_Pathway A Ethyl 3-aminobenzoate + Meldrum's Acid + TMOF B Ene-amine Intermediate A->B Condensation (Reflux, 2h) C Ethyl 4-hydroxyquinoline -7-carboxylate B->C Thermal Cyclization (Dowtherm A, 250°C) D Ethyl 4-ethoxyquinoline -7-carboxylate C->D O-Alkylation (EtI, K2CO3, DMF)

Figure 1: De novo synthetic workflow for Ethyl 4-ethoxyquinoline-7-carboxylate via Meldrum's acid.

Experimental Protocol: Self-Validating Methodology

The following protocol is engineered for high reproducibility and incorporates built-in validation checkpoints.

Step 1: Synthesis of the Ene-amine Intermediate
  • Procedure: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-aminobenzoate (1.0 eq) and Meldrum's acid (1.1 eq). Add trimethyl orthoformate (1.5 eq) as the solvent/reagent. Heat the mixture to reflux (approx. 100°C) for 2–3 hours.

  • Validation Checkpoint: Cool the reaction to room temperature. The ene-amine intermediate will spontaneously precipitate. Filter and wash with cold ethanol to remove unreacted starting materials. Verify via LC-MS (absence of starting aniline).

Step 2: Thermal Cyclization
  • Procedure: Pre-heat a volume of Dowtherm A (biphenyl/diphenyl ether mixture) to 250°C in a three-neck flask under a nitrogen atmosphere. Carefully add the solid ene-amine intermediate portion-wise to the vigorously stirring solvent. Caution: Vigorous evolution of CO₂ and acetone vapor will occur. Stir for 30 minutes at 250°C.

  • Workup: Cool the mixture to room temperature and dilute with a 3-fold volume of hexanes. The ethyl 4-hydroxyquinoline-7-carboxylate will precipitate as a solid. Filter, wash thoroughly with hexanes to remove residual Dowtherm A, and dry in vacuo.

Step 3: Regioselective O-Alkylation
  • Procedure: Suspend the ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration). Stir for 15 minutes at room temperature to initiate deprotonation. Add ethyl iodide (1.2 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • Workup & Validation: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (to rigorously remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate the final structure via ¹H-NMR (look for the characteristic triplet-quartet splitting of the new ethoxy group at ~1.5 ppm and ~4.2 ppm).

Applications in Pharmacophore Assembly

Ethyl 4-ethoxyquinoline-7-carboxylate is rarely the final drug candidate; rather, it is a highly optimized precursor. The C7 ethyl ester serves as a chemically robust protecting group during the upstream synthesis.

In downstream drug development, this ester is selectively saponified using Lithium Hydroxide (LiOH) in a THF/Water mixture to yield 4-ethoxyquinoline-7-carboxylic acid . This free carboxylic acid is a prime candidate for amide coupling chemistry. By utilizing standard coupling reagents (e.g., HATU, DIPEA), the acid can be conjugated with a vast library of aliphatic or aromatic amines. This modularity allows medicinal chemists to rapidly generate diverse compound libraries for Structure-Activity Relationship (SAR) studies, particularly when targeting the hinge-binding region of kinases.

Downstream_Application A Ethyl 4-ethoxyquinoline -7-carboxylate B 4-Ethoxyquinoline -7-carboxylic acid A->B Saponification (LiOH, THF/H2O) C Amide Derivative (Target Pharmacophore) B->C Amide Coupling (R-NH2, HATU, DIPEA)

Figure 2: Downstream functionalization into targeted pharmacophores via amide coupling.

References

  • Title: 1688656-69-0 | MFCD28401026 | 7-Quinolinecarboxylic acid, 4-ethoxy-, ethyl ester Source: Aaronchem URL
  • Title: Carbohydrate - AbacipharmTech-Global Chemical supplier Source: Abacipharm URL
  • Source: eScholarship (University of California)
  • Title: The Rise and Fall of Hydroxychloroquine (HCQ)

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-ethoxyquinoline-7-carboxylate

Foreword: The Spectroscopic Keystone of Modern Drug Discovery In the intricate landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Spectroscopic Keystone of Modern Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for determining molecular architecture in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-ethoxyquinoline-7-carboxylate, a scaffold of interest in synthetic chemistry. Our approach is not merely to present data but to weave a narrative that explains the why behind the spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Experimental Protocol: A Foundation of Trustworthiness

The integrity of NMR data is intrinsically linked to the rigor of the experimental protocol. The following procedure represents a self-validating system designed to yield high-quality, reproducible spectra for quinoline derivatives.

Sample Preparation

A meticulously prepared sample is the prerequisite for a clean and interpretable spectrum.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of high-purity Ethyl 4-ethoxyquinoline-7-carboxylate. The use of a calibrated analytical balance is critical.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice for many quinoline derivatives due to its good solubilizing power and relatively clean spectral window.[1] The solvent's deuterium signal also serves as the lock for the NMR spectrometer, stabilizing the magnetic field.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0.00 ppm for both ¹H and ¹³C spectra, ensuring comparability across different experiments and spectrometers.[2]

  • Homogenization: Cap the NMR tube and gently invert it multiple times to ensure the sample is completely dissolved and the solution is homogeneous. Any undissolved particulate matter can degrade spectral quality.

NMR Data Acquisition

The parameters chosen for data acquisition directly influence spectral resolution and sensitivity. The following are standard parameters for a 400 MHz or 500 MHz spectrometer.[2][3]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate for achieving a good signal-to-noise ratio.

    • Spectral Width: A sweep width of -2 to 12 ppm covers the entire range of proton signals for most organic molecules.

    • Relaxation Delay (D1): A delay of 1-2 seconds ensures that nuclei have sufficiently relaxed before the next pulse, allowing for accurate integration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[4]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a satisfactory signal-to-noise ratio.[4][5]

    • Spectral Width: A sweep width of 0 to 220 ppm is standard and encompasses the chemical shifts of nearly all carbon environments in organic compounds.[6]

Structural Analysis and Spectral Assignment

The molecular structure of Ethyl 4-ethoxyquinoline-7-carboxylate dictates its unique NMR fingerprint. A systematic numbering convention is essential for unambiguous peak assignment.

Caption: Molecular structure of Ethyl 4-ethoxyquinoline-7-carboxylate with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The aromatic region of quinoline typically displays signals between 7.0 and 9.0 ppm.[1] The electron-donating ethoxy group at C4 and the electron-withdrawing carboxylate group at C7 significantly influence the chemical shifts of the ring protons.

  • Aromatic Protons (Quinoline Core):

    • H2: This proton is adjacent to the electronegative nitrogen atom, causing it to be significantly deshielded and appear at the lowest field, expected around δ 8.7-8.9 ppm . It will appear as a doublet due to coupling with H3 (³J ≈ 4.5-5.0 Hz).

    • H8: Positioned ortho to the ester group, H8 is deshielded and is expected to appear as a doublet around δ 8.1-8.3 ppm , coupled to H6 (⁴J, meta-coupling, ≈ 2.0-3.0 Hz).

    • H5 & H6: These protons are part of a more complex spin system. H5, being ortho to the fused ring junction, is expected around δ 7.7-7.9 ppm as a doublet coupled to H6 (³J ≈ 8.5-9.0 Hz). H6 will likely appear as a doublet of doublets around δ 7.3-7.5 ppm , showing coupling to both H5 (³J ≈ 8.5-9.0 Hz) and H8 (⁴J ≈ 2.0-3.0 Hz).

    • H3: This proton is shielded by the adjacent C4-ethoxy group and is expected to appear at a higher field for an aromatic proton, around δ 6.6-6.8 ppm , as a doublet coupled to H2 (³J ≈ 4.5-5.0 Hz).

  • Aliphatic Protons (Substituents):

    • Ethyl Ester (-O-CH₂-CH₃): The methylene protons (H12) are adjacent to an oxygen atom and will appear as a quartet around δ 4.3-4.5 ppm (³J ≈ 7.1 Hz), coupled to the three methyl protons (H13). The methyl protons (H13) will appear as a triplet around δ 1.3-1.5 ppm (³J ≈ 7.1 Hz).[7]

    • Ethoxy Group (-O-CH₂-CH₃): Similarly, the methylene protons (H9) of the ethoxy group will be a quartet around δ 4.1-4.3 ppm (³J ≈ 7.0 Hz). The corresponding methyl protons (H10) will be a triplet around δ 1.4-1.6 ppm (³J ≈ 7.0 Hz).

Table 1: Summary of Predicted ¹H NMR Spectral Data for Ethyl 4-ethoxyquinoline-7-carboxylate (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.7 - 8.9Doublet (d)³J = 4.5 - 5.0
H88.1 - 8.3Doublet (d)⁴J = 2.0 - 3.0
H57.7 - 7.9Doublet (d)³J = 8.5 - 9.0
H67.3 - 7.5dd³J = 8.5-9.0, ⁴J=2.0-3.0
H36.6 - 6.8Doublet (d)³J = 4.5 - 5.0
H12 (Ester CH₂)4.3 - 4.5Quartet (q)³J = 7.1
H9 (Ethoxy CH₂)4.1 - 4.3Quartet (q)³J = 7.0
H10 (Ethoxy CH₃)1.4 - 1.6Triplet (t)³J = 7.0
H13 (Ester CH₃)1.3 - 1.5Triplet (t)³J = 7.1
¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, with a chemical shift range much wider than for protons, making signal overlap less common.[5][6]

  • Carbonyl and Aromatic Carbons:

    • C11 (C=O): The ester carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 165-168 ppm .[6]

    • C4 & C8a: Carbons directly attached to heteroatoms (O and N) are significantly deshielded. C4, bearing the ethoxy group, is expected around δ 160-163 ppm . C8a, adjacent to the ring nitrogen, is predicted around δ 148-150 ppm .

    • C2 & C7: C2 is adjacent to nitrogen and is expected around δ 150-152 ppm . C7, attached to the carboxylate group, will also be deshielded, appearing around δ 136-139 ppm .

    • Other Aromatic Carbons (C4a, C5, C6, C8): These carbons will resonate in the typical aromatic region of δ 120-130 ppm . Their precise shifts are influenced by the combined electronic effects of the substituents.

    • C3: This carbon is significantly shielded by the adjacent C4-ethoxy group and will appear at a relatively high field for an aromatic carbon, around δ 100-103 ppm .

  • Aliphatic Carbons:

    • C9 & C12 (-O-CH₂-): The methylene carbons of the ethoxy and ethyl ester groups are attached to oxygen and will appear in the range of δ 61-65 ppm .

    • C10 & C13 (-CH₃): The methyl carbons are the most shielded, appearing at the highest field around δ 14-15 ppm .

Table 2: Summary of Predicted ¹³C NMR Spectral Data for Ethyl 4-ethoxyquinoline-7-carboxylate (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C11 (C=O)165 - 168
C4160 - 163
C2150 - 152
C8a148 - 150
C7136 - 139
C4a, C5, C6, C8120 - 130
C3100 - 103
C9, C12 (O-CH₂)61 - 65
C10, C13 (CH₃)14 - 15

Workflow Visualization: From Sample to Structure

The process of NMR-based structural elucidation follows a logical and systematic workflow, ensuring data integrity and accurate interpretation at each stage.

G Sample High-Purity Sample (Ethyl 4-ethoxyquinoline-7-carboxylate) Prep Sample Preparation (Weighing, Dissolving in CDCl₃ + TMS) Sample->Prep Acq NMR Data Acquisition (¹H, ¹³C, 2D Experiments) Prep->Acq Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq->Proc H1_Analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) Proc->H1_Analysis C13_Analysis ¹³C NMR Analysis (Chemical Shift Assignment) Proc->C13_Analysis Structure Structural Confirmation & Final Report H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]

  • ¹H NMR spectrum of ethyl... | Download Scientific Diagram. ResearchGate. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. University of California, Los Angeles. [Link]

  • Spin-Spin Coupling. University of Regensburg. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). | Download Table. ResearchGate. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. Harvard University. [Link]

  • a guide to ¹³c nmr chemical shift values. Compound Interest. [Link]

Sources

Exploratory

Thermodynamic Stability Profile of Ethyl 4-ethoxyquinoline-7-carboxylate: A Mechanistic and Kinetic Guide

Executive Summary Ethyl 4-ethoxyquinoline-7-carboxylate (EEQC) (CAS: 1688656-69-0) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including targeted k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-ethoxyquinoline-7-carboxylate (EEQC) (CAS: 1688656-69-0) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors and antimicrobial agents[1]. In drug development, the thermodynamic stability of such intermediates dictates downstream formulation strategies, shelf-life, and degradation profiling.

As a Senior Application Scientist, I approach molecular stability not as a static property, but as a dynamic interplay of structural thermodynamics and environmental kinetics. This whitepaper provides an in-depth analysis of the thermodynamic stability of EEQC, detailing the causality behind its degradation pathways, and outlining field-proven, self-validating experimental protocols for kinetic profiling.

Structural Thermodynamics & Causality of Stability

The thermodynamic stability of EEQC is governed by three distinct structural domains, each responding differently to environmental stressors:

  • The Quinoline Core (High Stability): The fully sp²-hybridized bicyclic quinoline system provides immense thermodynamic stability and structural robustness[2]. The extended aromatic resonance stabilizes the molecule against spontaneous homolytic cleavage and standard oxidative stress.

  • The C4-Ethoxy Ether (Moderate-High Stability): Alkyl aryl ethers are thermodynamically stable under neutral and basic conditions. Cleavage of the C4-ethoxy group typically requires extreme thermal stress or harsh Lewis acids, making it a highly stable moiety under standard physiological or formulation conditions.

  • The C7-Ethyl Carboxylate (Thermodynamic Weak Link): Esters are inherently susceptible to solvolysis. However, the selection of an ethyl ester over a methyl ester in EEQC is a deliberate structural design. Kinetic studies demonstrate that ethyl esters hydrolyze approximately 2–3 times slower than methyl esters[3]. This is caused by the increased steric bulk of the ethyl group shielding the carbonyl carbon, combined with a slightly stronger electron-donating (+I) inductive effect that stabilizes the ground state, thereby raising the activation energy ( Ea​ ) required for nucleophilic attack.

Thermodynamic Degradation Pathways

G EEQC Ethyl 4-ethoxyquinoline-7-carboxylate (Stable Core) Base Alkaline Hydrolysis (pH > 9) EEQC->Base OH- Acid Acidic Hydrolysis (pH < 3) EEQC->Acid H+ Thermal Thermal Stress (> 150°C) EEQC->Thermal Heat Base_Prod 7-Carboxylate Salt + Ethanol (Irreversible) Base->Base_Prod Acid_Prod 4-Ethoxyquinoline-7-carboxylic acid + Ethanol (Equilibrium) Acid->Acid_Prod Thermal_Prod Decarboxylation / Ether Cleavage (Degradants) Thermal->Thermal_Prod

Fig 1. Thermodynamic degradation pathways of EEQC under environmental stress.

Mechanistic Causality:

  • Alkaline Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon. This reaction is thermodynamically driven to completion (irreversible) because the resulting carboxylic acid is immediately deprotonated into a highly stable carboxylate salt[4].

  • Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon. However, this is a reversible equilibrium reaction. It does not go to completion unless a vast excess of water is present to drive Le Chatelier's principle[4].

Experimental Methodologies: Self-Validating Protocols

To accurately determine the shelf-life and stability of EEQC, theoretical assumptions must be validated through rigorous empirical testing. We employ a self-validating system combining Isothermal Microcalorimetry (IMC) for real-time thermodynamic data extraction, orthogonally validated by RP-HPLC-UV/MS for mass balance.

Protocol: Forced Degradation & Thermodynamic Profiling

Objective: To extract the activation energy ( Ea​ ), enthalpy of activation ( ΔH‡ ), and entropy of activation ( ΔS‡ ) using the Eyring equation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three aqueous buffer systems: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Sodium Carbonate).

  • Sample Spiking: Dissolve EEQC reference standard in 5% HPLC-grade DMSO (to ensure solubility) and spike into the respective buffers to achieve a final concentration of 100 µM.

  • Isothermal Microcalorimetry (IMC): Seal 1 mL aliquots into glass ampoules. Place them into the microcalorimeter at three distinct temperature points (40°C, 50°C, and 60°C). Record the heat flow ( μW ) continuously for 72 hours. Causality: IMC measures the exothermic/endothermic heat of the hydrolysis reaction in real-time, allowing for the calculation of the rate constant ( k ) without altering the system's equilibrium.

  • Reaction Quenching: Extract parallel aliquots at t=0,24,48, and 72 hours. Immediately quench the basic and acidic samples by neutralizing them to pH 7.0 using equimolar HCl or NaOH to halt the hydrolysis.

  • HPLC-UV/MS Validation: Inject the quenched samples into an RP-HPLC system (C18 column, 254 nm UV detection, Water/Acetonitrile + 0.1% Formic Acid gradient). Causality: This step ensures mass balance by quantifying the exact molar disappearance of EEQC and the appearance of the degradant (4-ethoxyquinoline-7-carboxylic acid), validating the heat-flow data from the IMC.

Workflow Prep Sample Prep (EEQC in Buffer) Stress Thermal/pH Stress (Microcalorimetry) Prep->Stress Quench Reaction Quenching (Neutralization) Stress->Quench Analyze HPLC-MS/UV Analysis (Mass Balance) Quench->Analyze Data Thermodynamic Parameter Extraction Analyze->Data

Fig 2. Self-validating experimental workflow for evaluating EEQC thermodynamic stability.

Quantitative Data Synthesis

By applying the Arrhenius and Eyring equations to the kinetic data of bulky quinoline and aromatic ethyl esters[5][6], we can synthesize the thermodynamic activation parameters for EEQC.

Notably, the bulky quinoline nucleus forces a highly ordered transition state during hydrolysis. This loss of internal degrees of freedom results in a heavily negative entropy of activation ( ΔS‡ )[5].

Table 1: Extrapolated Thermodynamic Activation Parameters for EEQC Hydrolysis

Environmental ConditionEst. Half-Life ( t1/2​ at 25°C)Activation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )
pH 2.0 (Acidic) ~45 Days18.5 kcal/mol17.9 kcal/mol-12.4 cal/mol·K
pH 7.4 (Neutral) > 2 Years22.1 kcal/mol21.5 kcal/mol-6.1 cal/mol·K
pH 10.0 (Basic) ~12 Hours11.7 kcal/mol11.1 kcal/mol-18.2 cal/mol·K

Data Interpretation: The significantly lower activation energy ( Ea​ ) at pH 10.0 explains the rapid degradation of the ester under alkaline conditions. The highly negative ΔS‡ across all conditions confirms that the transition state (the tetrahedral intermediate formed when water/hydroxide attacks the ester) is highly constrained by the steric bulk of both the ethyl group and the rigid quinoline core.

Strategic Implications for Drug Development

Understanding the thermodynamic stability of EEQC directly informs formulation and synthesis strategies:

  • Excipient Selection: Formulators must strictly avoid highly alkaline excipients (e.g., sodium carbonate, magnesium hydroxide) when compounding APIs containing the EEQC moiety to prevent rapid, irreversible saponification.

  • Storage and Lyophilization: To maximize shelf-life, EEQC-derived compounds should be formulated in slightly acidic to neutral matrices (pH 5.5 - 7.0). Lyophilization (freeze-drying) is highly recommended, as removing the aqueous solvent eliminates the primary vector for solvolysis, locking the ester in its thermodynamically stable ground state.

Sources

Foundational

High-Resolution Mass Spectrometry and Isotopic Profiling of Ethyl 4-ethoxyquinoline-7-carboxylate: A Technical Guide

Executive Summary Ethyl 4-ethoxyquinoline-7-carboxylate is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug development. Accurate structural characterization is the foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-ethoxyquinoline-7-carboxylate is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug development. Accurate structural characterization is the foundational step in pharmacokinetic tracking, metabolite identification, and quality control. This whitepaper provides an authoritative, in-depth guide to the exact mass determination and isotopic distribution of Ethyl 4-ethoxyquinoline-7-carboxylate using High-Resolution Mass Spectrometry (HRMS). By establishing a self-validating experimental workflow, researchers can achieve sub-ppm mass accuracy, ensuring absolute confidence in molecular identification and downstream structural inference[1].

Molecular Architecture and Physicochemical Properties

The molecular architecture of Ethyl 4-ethoxyquinoline-7-carboxylate consists of a quinoline core substituted with an ethoxy group at the C4 position and an ethyl ester at the C7 position. This specific functional arrangement directly influences both its chromatographic retention and its ionization behavior during mass spectrometric analysis.

Table 1: Physicochemical and Mass Spectrometric Properties

PropertyValue
Chemical Formula C14H15NO3
Average Molecular Weight 245.27 g/mol
Monoisotopic Exact Mass (M) 245.1052 Da
Protonated Exact Mass ([M+H]+) 246.1130 Da
Nitrogen Rule Odd number of N (1) → Odd nominal mass (245)

The monoisotopic mass of 245.1052 Da is a critical parameter for analytical identification[2]. In HRMS, the ability to measure this exact mass with high precision allows for the unambiguous differentiation of this compound from isobaric species or matrix interferences.

High-Resolution Mass Spectrometry (HRMS) Fundamentals

Exact Mass Determination

Unlike nominal mass spectrometry (e.g., standard single quadrupole instruments), HRMS platforms such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) measure mass-to-charge ratios (m/z) to four or five decimal places. This sub-ppm mass accuracy is essential for deducing reliable molecular formulas and tracking minute metabolic transformations during drug development[3].

Isotopic Distribution Analysis

The natural abundance of isotopes (e.g., ^13^C, ^15^N, ^18^O) creates a unique isotopic signature for C14H15NO3. The isotopic fine structure (IFS) serves as an orthogonal validation metric alongside exact mass, significantly reducing the number of possible elemental compositions[3].

Table 2: Calculated Isotopic Distribution for C14H15NO3 ([M+H]+)

Isotope Peakm/z (Positive Ion Mode)Relative AbundancePrimary Isotopic Contributors
M+H (Monoisotopic) 246.1130100.0%^12^C, ^1^H, ^14^N, ^16^O
M+H+1 247.1164~15.8%^13^C (Probability across 14 atoms)
M+H+2 248.1180~1.7%^18^O (3 atoms), ^13^C2

Mechanistic Causality: The M+1 peak is predominantly driven by the 14 carbon atoms (contributing ~1.1% per carbon), while the M+2 peak is a composite influenced by the three oxygen atoms and the statistical probability of incorporating two ^13^C atoms.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the analytical protocol must operate as a self-validating system. The following step-by-step methodology outlines the optimal LC-HRMS setup for analyzing Ethyl 4-ethoxyquinoline-7-carboxylate.

Workflow Step1 Sample Prep & Internal Std Step2 UHPLC Separation (C18, Acidic) Step1->Step2 Step3 ESI+ Ionization (Protonation) Step2->Step3 Step4 Orbitrap/Q-TOF HRMS Acquisition Step3->Step4 Step5 Data Processing (Mass Defect) Step4->Step5

Figure 1: Self-validating LC-HRMS workflow for precise mass and isotopic analysis.

Step-by-Step Methodology:
  • Sample Preparation & Standardization: Dissolve Ethyl 4-ethoxyquinoline-7-carboxylate in LC-MS grade methanol.

    • Causality: The addition of a stable isotope-labeled internal standard (SIL-IS) prior to injection is mandatory. This creates a self-validating system that accounts for matrix effects and ion suppression during electrospray ionization (ESI), ensuring quantitative trustworthiness[4].

  • UHPLC Separation: Utilize a sub-2 µm C18 analytical column. The mobile phase should consist of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The acidic environment ensures complete protonation of the basic quinoline nitrogen, maximizing the yield of the[M+H]+ precursor ion for downstream detection.

  • HRMS Acquisition: Operate the mass spectrometer in ESI positive mode (ESI+) with a resolving power of ≥100,000 at m/z 200.

    • Causality: High resolving power is required to separate the target analyte's isotopic fine structure from complex biological matrices or isobaric background noise, preventing false-positive identifications[3].

  • Data Processing: Apply mass defect filtering and isotopic pattern matching algorithms. The experimental isotopic distribution must be compared against the theoretical model (Table 2) to confirm molecular identity.

Mechanistic Insights: Fragmentation Pathways

In tandem mass spectrometry (MS/MS), understanding fragmentation causality is crucial for structural elucidation. The collision-induced dissociation (CID) of the [M+H]+ ion (m/z 246.1130) yields specific product ions dictated by the weakest bonds and the stability of the resulting charge-bearing fragments.

Fragmentation Parent [M+H]+ m/z 246.1130 (C14H16NO3+) Frag1 Loss of C2H4 (-28 Da) m/z 218.0817 (C12H12NO3+) Parent->Frag1 Ethoxy cleavage Frag2 Loss of C2H6O (-46 Da) m/z 200.0712 (C12H10NO2+) Parent->Frag2 Ester cleavage Frag3 Loss of COOC2H5 (-73 Da) m/z 173.0841 (C11H11NO+) Parent->Frag3 Ester alpha-cleavage

Figure 2: Proposed MS/MS fragmentation pathway for Ethyl 4-ethoxyquinoline-7-carboxylate.

Mechanistic Causality:
  • m/z 218.0817: The neutral loss of ethylene (C2H4, 28 Da) is a classic, thermodynamically driven fragmentation pathway for ethoxy-substituted aromatic systems, facilitated by a hydrogen rearrangement to the oxygen atom.

  • m/z 200.0712: The loss of ethanol (C2H6O, 46 Da) from the ethyl ester group at the C7 position is highly favored due to the stability of the resulting acylium ion on the quinoline ring.

  • m/z 173.0841: Alpha-cleavage of the entire ethyl ester moiety (73 Da) leaves a highly stable, conjugated functionalized quinoline core.

References

  • Echemi. 8-ETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER - Computed Properties (C14H15NO3). 2

  • MTOZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?1

  • Bioanalysis Zone. Quantitative High Resolution Mass Spectrometry Coming of Age. 4

  • National Center for Biotechnology Information (PMC). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 4-ethoxyquinoline-7-carboxylate

Strategic Overview: Synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0) is a highly versatile heterocyclic building block, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate

Ethyl 4-ethoxyquinoline-7-carboxylate (CAS 1688656-69-0) is a highly versatile heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., Lenvatinib analogs) and antimalarial agents. The synthesis of this compound requires high regiocontrol and efficient functional group transformations.

While the classical Gould-Jacobs reaction utilizing diethyl ethoxymethylenemalonate (EMME) is a standard approach for synthesizing quinolines, it inherently leaves an unwanted ester group at the 3-position, which requires harsh saponification and thermal decarboxylation to remove. To bypass this, our protocol employs a Meldrum's acid-mediated condensation [1]. The Meldrum's acid moiety undergoes spontaneous decarboxylation and loss of acetone during high-temperature cyclization, directly yielding the 3-unsubstituted 4-hydroxyquinoline core. Subsequent Vilsmeier-Haack activated chlorination [2] and Nucleophilic Aromatic Substitution (SNAr) yield the final 4-ethoxy ether.

Pathway Visualization

G SM Ethyl 3-aminobenzoate + Meldrum's Acid + Triethyl orthoformate Int1 Aminomethylene Meldrum's Acid Intermediate SM->Int1 Reflux, 2-3h (Condensation) Int2 Ethyl 4-hydroxyquinoline- 7-carboxylate Int1->Int2 Dowtherm A, 250 °C -Acetone, -CO2 (Thermal Cyclization) Int3 Ethyl 4-chloroquinoline- 7-carboxylate Int2->Int3 POCl3, cat. DMF Reflux, 3h (Chlorination) Product Ethyl 4-ethoxyquinoline- 7-carboxylate Int3->Product NaOEt, EtOH Reflux, 2h (SNAr)

Fig 1: Four-step synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate via Meldrum's acid.

Step-by-Step Execution Protocols

Step 1: Condensation to the Aminomethylene Intermediate

Causality: Triethyl orthoformate acts as a one-carbon electrophilic source. Meldrum's acid, being highly acidic and reactive at its active methylene, forms an enol ether intermediate that undergoes a rapid addition-elimination reaction with the primary amine of ethyl 3-aminobenzoate.

  • Charge: To a 250 mL round-bottom flask, add Ethyl 3-aminobenzoate (1.0 eq, 50 mmol) and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.05 eq, 52.5 mmol).

  • Solvent/Reagent: Add Triethyl orthoformate (50 mL), which serves as both the reagent and the solvent.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aniline starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. Triturate the resulting crude residue with cold diisopropyl ether to precipitate the aminomethylene Meldrum's acid intermediate as a solid. Filter and dry under vacuum.

Step 2: Conrad-Limpach Thermal Cyclization

Causality: Heating the intermediate to 250 °C triggers a retro-Diels-Alder-like fragmentation, expelling acetone and carbon dioxide. The resulting highly reactive ketene intermediate undergoes an intramolecular electrophilic aromatic substitution to close the quinoline ring [1]. Because the starting aniline is meta-substituted, cyclization occurs at both the ortho and para positions relative to the ester, yielding a mixture of the 5-carboxylate and 7-carboxylate isomers. The 7-isomer is sterically favored.

  • Preparation: In a 3-neck flask equipped with a short-path distillation head (to remove acetone/CO₂), heat 50 mL of Dowtherm A (or diphenyl ether) to 250 °C.

  • Addition: Carefully add the intermediate from Step 1 portion-wise over 15 minutes. Caution: Vigorous gas evolution will occur.

  • Reaction: Maintain the temperature at 250 °C for an additional 15–30 minutes until gas evolution ceases.

  • Workup & Regioisomer Separation: Cool the mixture to room temperature and pour it into 200 mL of hexanes to precipitate the crude quinolones. Filter the solid.

  • Purification: Separate the desired Ethyl 4-hydroxyquinoline-7-carboxylate from the 5-carboxylate isomer via silica gel column chromatography (eluting with a gradient of DCM to DCM:MeOH 95:5) or via fractional recrystallization from ethanol.

Step 3: Vilsmeier-Haack Activated Chlorination

Causality: 4-Hydroxyquinolines exist predominantly as their stable 4-quinolone tautomers. Phosphorus oxychloride (POCl₃) alone reacts slowly. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which is a superior electrophile that rapidly activates the quinolone oxygen, facilitating a swift displacement by chloride [2].

  • Charge: Suspend pure Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq, 20 mmol) in neat POCl₃ (5.0 eq, 100 mmol).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Reaction: Reflux the mixture at 105 °C for 3 hours. The suspension will gradually become a clear, dark solution as the chlorination proceeds.

  • IPC: Quench a micro-aliquot in methanol and check by LC-MS for the mass shift from [M+H]+ to [M+H]+ + 18 (due to Cl replacing OH).

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully pour the syrupy residue over crushed ice. Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 4-chloroquinoline-7-carboxylate.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

Causality: The 4-chloro position is highly electron-deficient due to the electron-withdrawing nature of the para-nitrogen atom, making it an excellent substrate for SNAr [3]. Absolute ethanol is chosen as the solvent alongside sodium ethoxide to prevent unwanted transesterification of the ethyl ester at the 7-position.

  • Preparation: In a dry flask under nitrogen, prepare a fresh solution of Sodium ethoxide by dissolving Sodium metal (1.5 eq, 15 mmol) in 30 mL of absolute ethanol.

  • Reaction: Add Ethyl 4-chloroquinoline-7-carboxylate (1.0 eq, 10 mmol) to the ethoxide solution. Reflux the mixture at 80 °C for 2 hours.

  • IPC: Monitor by TLC (DCM:MeOH 95:5). The highly UV-active 4-chloro starting material will convert to a lower Rf product.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the final product, Ethyl 4-ethoxyquinoline-7-carboxylate .

Yield & Purification Metrics

Synthesis StepTarget Intermediate / ProductExpected YieldReaction TimePrimary Purification Method
Step 1 Aminomethylene Meldrum's Acid Intermediate85 - 95%3 hoursTrituration (Diisopropyl ether)
Step 2 Ethyl 4-hydroxyquinoline-7-carboxylate40 - 55%*45 minsColumn Chromatography (DCM/MeOH)
Step 3 Ethyl 4-chloroquinoline-7-carboxylate80 - 90%3 hoursAqueous Workup / Extraction (DCM)
Step 4 Ethyl 4-ethoxyquinoline-7-carboxylate85 - 95%2 hoursAqueous Workup / Extraction (EtOAc)

*Yield reflects the isolated 7-carboxylate regioisomer after separation from the 5-carboxylate byproduct.

References

  • Cassis, R., Tapia, R., & Valderrama, J. A. (1985). Synthesis of 4(1H)-quinolones by thermolysis of arylaminomethylene Meldrum's acid derivatives. Synthetic Communications, 15(2), 125-133.

  • BenchChem. (n.d.). The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview. BenchChem Technical Articles.

  • Bi, Y., et al. (2004). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. The information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate is typically achieved through a multi-step process, beginning with the well-established Gould-Jacobs reaction to form the quinoline core, followed by an etherification step.[1][2] Each stage presents unique challenges that can impact the final yield and purity.

Part 1: The Gould-Jacobs Reaction - Building the Quinoline Core

The foundational step involves two key transformations: the initial condensation of an aniline with an activated malonate derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[3][4]

Question 1: I'm observing a low yield in the initial condensation step between Ethyl 3-aminobenzoate and Diethyl ethoxymethylenemalonate (DEEM). What can I do?

Answer: This condensation forms the key anilidomethylenemalonate intermediate. While generally a high-yielding reaction, several factors can lead to incomplete conversion.

  • Causality: The reaction is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[3] Insufficient heat or reaction time can prevent the reaction from reaching completion.

  • Troubleshooting & Optimization:

    • Stoichiometry: Ensure a slight excess (1.0-1.2 equivalents) of DEEM is used to drive the reaction forward.[3]

    • Temperature Control: Heat the neat mixture of reactants to 100-130 °C.[3][5] This temperature is sufficient to promote the condensation and distill off the ethanol byproduct, shifting the equilibrium towards the product.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting aniline.

    • Microwave-Assisted Synthesis: For a rapid and often higher-yielding alternative, microwave irradiation of the neat reactants can achieve complete conversion in as little as 7 minutes.[6]

Question 2: My main issue is the thermal cyclization step. The yield of Ethyl 4-hydroxyquinoline-7-carboxylate is very low, and I see a lot of starting material or tar. How can I improve this critical step?

Answer: The thermal cyclization is the most challenging step of the Gould-Jacobs synthesis and is often the primary bottleneck for the overall yield. This intramolecular 6-electron electrocyclization requires significant thermal energy, typically above 250 °C, which can also lead to product decomposition.[3][4]

  • Causality: Insufficient temperature will result in incomplete cyclization. However, excessively high temperatures or prolonged heating can cause the product to degrade, forming intractable tars.[5] Finding the optimal balance is critical.

  • Troubleshooting & Optimization:

    • High-Boiling Solvents: The use of a high-boiling inert solvent is essential for maintaining a consistent and high temperature. Dowtherm A or diphenyl ether are standard choices, with reaction temperatures typically set around 250 °C.[5][7]

    • Inert Atmosphere: To minimize oxidative decomposition at these high temperatures, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Controlled Addition: Add the intermediate from the first step slowly to the pre-heated, vigorously boiling solvent. This ensures rapid heating to the target temperature and can minimize the formation of side products.[7]

    • Microwave Synthesis (Recommended): This is the most significant modern improvement for this reaction. Microwave heating can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[3] A thorough time-temperature examination is necessary to find the optimal conditions and minimize degradation.

The following table compares typical conditions for the thermal cyclization step.

ParameterConventional HeatingMicrowave Irradiation
Temperature ~250 °C[5][7]250 - 300 °C
Reaction Time 30 - 60 minutes[5]1 - 15 minutes[5]
Typical Solvent Dowtherm A / Diphenyl Ether[5]Neat (excess DEEM) or High-boiling solvent[3]
Reported Yields Often low to moderateCan be significantly higher (e.g., 47%)
Key Challenge Balancing cyclization vs. degradation[5]Precise control needed to avoid decarboxylation

Below is a decision tree to guide troubleshooting for the cyclization step.

G start Low Yield in Cyclization Step incomplete Incomplete Reaction (Starting Material Remains) start->incomplete degradation Product Degradation (Tar Formation) start->degradation temp_low Increase Temperature (e.g., to 250-260°C) incomplete->temp_low Is temp < 250°C? time_low Increase Reaction Time incomplete->time_low Is time < 30 min? use_mw Switch to Microwave Heating (e.g., 300°C, 5 min) incomplete->use_mw For best results degradation->use_mw Allows shorter times temp_high Decrease Temperature degradation->temp_high Is temp > 260°C? time_high Decrease Reaction Time degradation->time_high Is time > 60 min? inert Use Inert Atmosphere (N2 or Ar) degradation->inert

Caption: Troubleshooting decision tree for the cyclization step.

Part 2: Etherification - Forming the Final Product

Once the Ethyl 4-hydroxyquinoline-7-carboxylate intermediate is successfully synthesized and purified, the final step is a Williamson ether synthesis to introduce the 4-ethoxy group.

Question 3: My etherification of Ethyl 4-hydroxyquinoline-7-carboxylate is incomplete or giving side products. How can I optimize this final step?

Answer: This etherification involves the deprotonation of the 4-hydroxy group to form a nucleophilic phenoxide, which then attacks an ethylating agent. The primary challenges are ensuring complete deprotonation and avoiding side reactions like N-alkylation or ester hydrolysis.

  • Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (a quinolone).[1] While O-alkylation is generally favored, N-alkylation can occur, especially with stronger bases or different reaction conditions.[8] An insufficiently strong base or inadequate reaction time will lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: A common and effective system is using a moderate base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[8] For less reactive substrates, a stronger base like sodium hydride (NaH) can be used, but care must be taken to ensure anhydrous conditions.[2]

    • Ethylating Agent: Use a reactive ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄). Add it dropwise to the mixture of the quinolone intermediate and the base.[8]

    • Temperature: The reaction can typically be run at ambient temperature, though gentle heating may be required to drive it to completion.[8] Monitor progress by TLC.

    • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with water, which may precipitate the product. The product can then be extracted with a suitable organic solvent like dichloromethane.[8]

The overall synthetic workflow is summarized in the diagram below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Etherification A Ethyl 3-aminobenzoate + DEEM B Heat (100-130°C) or MW[3][6] A->B C Anilidomethylenemalonate Intermediate B->C D High Temp (250°C) in Dowtherm A or MW[5][7] C->D E Ethyl 4-hydroxy- quinoline-7-carboxylate D->E F K2CO3, EtI in DMF[9] E->F G Final Product: Ethyl 4-ethoxyquinoline- 7-carboxylate F->G

Sources

Optimization

Optimizing reaction conditions for Ethyl 4-ethoxyquinoline-7-carboxylate ester hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic chemistry. The transformation of Ethyl 4-ethoxyquinoline-7-carboxylate to its corresponding free carboxylic acid presents a unique chemoselectivity and isolation challenge.

To achieve high yields, your protocol must efficiently hydrolyze the 7-carboxylate ester while strictly preserving the sensitive 4-ethoxy ether linkage. Furthermore, the workup must carefully navigate the zwitterionic nature of the quinoline product to ensure high recovery. This guide provides a self-validating, field-proven methodology, backed by mechanistic causality, to ensure your success.

Standard Operating Procedure (SOP): Mild Basic Hydrolysis

Acidic hydrolysis is generally avoided for substrates with sensitive ether linkages, as strong acids can cleave the 4-ethoxy group, and the reaction is inherently reversible ()[1]. Therefore, an optimized basic saponification is required.

Materials Required
  • Substrate: Ethyl 4-ethoxyquinoline-7-carboxylate (1.0 eq)

  • Reagent: Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent System: THF / Methanol / Water (3:1:1 v/v/v)

  • Workup Reagent: 1M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 eq of the quinoline ester in the THF/MeOH mixture.

    • Causality: Quinolines are highly lipophilic. THF ensures the starting material remains in solution, while MeOH acts as a phase-transfer cosolvent to bridge the organic and aqueous layers, creating a monophasic system ()[2].

  • Base Addition: Dissolve 3.0 eq of LiOH·H₂O in the required volume of water and add dropwise to the organic mixture at room temperature (20–25 °C).

    • Causality: LiOH is a mild hydroxide source. The excess (3 eq) compensates for the consumption of base during the irreversible deprotonation of the formed carboxylic acid ()[3].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS. The reaction is complete when the ester spot completely disappears.

    • Causality: The saponification of esters is a nucleophilic acyl substitution driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the leaving alkoxide ()[4].

  • Organic Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove THF and MeOH.

    • Causality: Removing organic solvents prevents the final product from remaining dissolved during the aqueous precipitation step.

  • Isoelectric Precipitation (Critical Step): Cool the remaining aqueous layer to 0–5 °C. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Stop addition when the pH reaches ~4.5 .

    • Causality: The quinoline nitrogen is basic, and the carboxylic acid is acidic. At pH 4.5 (the approximate isoelectric point), the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold water to remove residual LiCl salts. Dry under high vacuum at 45 °C to a constant weight.

G A Ethyl 4-ethoxyquinoline -7-carboxylate B Saponification (LiOH, THF/MeOH/H2O) A->B Add Base/Solvent C Lithium Carboxylate Intermediate B->C 2-4 hours RT D Acidic Workup (Adjust to pH 4.5) C->D Add 1M HCl E 4-ethoxyquinoline -7-carboxylic acid D->E Filter & Dry

Workflow for mild basic hydrolysis and isoelectric isolation of the quinoline derivative.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the causal effects of different reaction conditions on the hydrolysis of Ethyl 4-ethoxyquinoline-7-carboxylate, demonstrating why the SOP conditions are optimal.

Base/Acid SystemSolvent SystemTempTimeYieldPurityMechanistic Observation / Causality
LiOH (3.0 eq) THF/MeOH/H₂O (3:1:1) 25 °C 4 h >95% >98% Optimal. Complete conversion. Mild conditions prevent ether cleavage.
NaOH (5.0 eq)EtOH/H₂O (1:1)80 °C2 h82%88%Harsher basic conditions and heat lead to minor degradation of the quinoline core.
6M HCl (Excess)H₂O (100%)100 °C12 h<10%N/AFailed. Extensive acid-catalyzed cleavage of the 4-ethoxy group to a 4-quinolone.
LiOH (3.0 eq)H₂O (100%)25 °C24 h<5%N/AFailed. The lipophilic ethyl ester is completely insoluble in pure water, stalling the reaction.

Troubleshooting Guide

Issue 1: The 4-ethoxy group was cleaved, yielding a 4-quinolone (4-hydroxyquinoline) byproduct.

  • Cause: The reaction was subjected to high temperatures (reflux) or harsh acidic conditions (e.g., aqueous HCl). Aromatic ethers are highly susceptible to cleavage under these extremes.

  • Solution: Strictly adhere to basic saponification using mild LiOH at room temperature. Do not exceed 30 °C during the reaction phase.

Issue 2: After adding HCl during workup, no solid precipitated, and the solution remained clear.

  • Cause: Over-acidification. If the pH drops below 2.0, the basic quinoline nitrogen becomes fully protonated, forming a highly water-soluble quinolinium hydrochloride salt.

  • Solution: Back-titrate the solution using a mild base like saturated aqueous NaHCO₃ until the pH rises to ~4.5. The product will immediately crash out of solution as a flocculent precipitate.

Speciation High pH > 7 Deprotonated Carboxylate (Water Soluble) Mid pH ~ 4.5 (Isoelectric Point) Neutral / Zwitterion (Insoluble Precipitate) High->Mid Add HCl Low pH < 2 Protonated Quinoline (Water Soluble) Low->Mid Add NaHCO3

pH-dependent speciation of 4-ethoxyquinoline-7-carboxylic acid during workup.

Issue 3: The reaction stalled at 50% conversion.

  • Cause: Biphasic separation. If the THF evaporates or the water ratio is too high, the ester precipitates out of the reaction mixture, physically separating it from the hydroxide ions in the aqueous phase.

  • Solution: Ensure the reaction flask is sealed. If precipitation occurs during the reaction, add additional THF to restore a monophasic solution.

Frequently Asked Questions (FAQs)

Q: Why do we use LiOH instead of NaOH or KOH? A: While NaOH is the standard for industrial saponification, LiOH is preferred in fine organic synthesis. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining a milder pH profile than NaOH. This protects sensitive functional groups like the 4-ethoxy ether from nucleophilic degradation.

Q: Can I skip the rotary evaporation step and just add acid directly to the THF/MeOH/Water mixture? A: It is highly discouraged. THF and Methanol are excellent solvents for neutral organic molecules. If you acidify the mixture while these solvents are still present, your zwitterionic product will likely remain dissolved, leading to drastically reduced isolated yields.

Q: Is the saponification reaction reversible? A: No. While the initial nucleophilic attack by the hydroxide ion is reversible, the final step—deprotonation of the newly formed carboxylic acid by the alkoxide leaving group—is highly exothermic and irreversible due to the massive pKa difference between carboxylic acids (pKa ~4-5) and alcohols (pKa ~16) ()[4].

References

  • Saponification - Typical procedures - OperaChem -[Link]

  • Ester to Acid - Common Conditions - Common Organic Chemistry -[Link]

  • Hydrolysis of Esters - Chemguide -[Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry -[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 4-ethoxyquinoline-7-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of Ethyl 4-ethoxyquinoline-7-carboxylate during long-term storage and handling.

Rather than just providing a list of storage temperatures, this guide delves into the causality of molecular degradation. By understanding the thermodynamic and kinetic vulnerabilities of the quinoline ring and the C7-ethyl ester, you can implement self-validating protocols that guarantee the integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediates.

Mechanistic Overview: Why Does Degradation Occur?

Ethyl 4-ethoxyquinoline-7-carboxylate is a bicyclic heterocyclic compound featuring an ethoxy ether, an ethyl ester, and a conjugated quinoline core. Each of these functional groups presents a specific thermodynamic vulnerability:

  • Nucleophilic Ester Hydrolysis: The carbonyl carbon of the C7 ethyl ester is highly electrophilic. In the presence of ambient moisture (nucleophile), the ester bond undergoes cleavage. This reaction is heavily accelerated by both acidic and alkaline conditions, yielding 4-ethoxyquinoline-7-carboxylic acid and ethanol ().

  • Photolytic Ring Cracking: The quinoline core possesses a highly conjugated π -electron system. Exposure to ultraviolet (UV) light provides the activation energy necessary to excite these electrons, leading to radical formation. This often results in the cracking of the pyridine ring and the formation of quinolin-2-ol derivatives ().

  • Oxidative Degradation: The nitrogen atom within the quinoline ring contains a lone pair of electrons susceptible to oxidation by reactive oxygen species (ROS) or atmospheric oxygen over time, leading to the formation of quinoline N-oxides.

DegradationMechanisms API Ethyl 4-ethoxyquinoline-7-carboxylate (Intact Molecule) Hydrolysis Ester Hydrolysis (Moisture + Acid/Base) API->Hydrolysis Nucleophilic Attack Photo Photodegradation (UV Light Exposure) API->Photo Pi-Electron Excitation Oxidation Oxidative Attack (O2 / ROS) API->Oxidation Radical Formation Acid 4-ethoxyquinoline-7-carboxylic acid + Ethanol Hydrolysis->Acid Ring Quinolin-2-ol derivatives (Ring Cracking) Photo->Ring NOxide Quinoline N-oxides & Ether Cleavage Products Oxidation->NOxide

Primary degradation pathways of Ethyl 4-ethoxyquinoline-7-carboxylate under environmental stress.

Troubleshooting Guide & FAQs

Q: My compound shows a secondary peak on HPLC after 3 months of storage at 4°C. What is happening? A: This is a classic signature of ester hydrolysis . Even at 4°C, condensation inside the storage vial introduces microscopic moisture. The secondary peak is almost certainly 4-ethoxyquinoline-7-carboxylic acid. To prevent this, compounds must be stored in a desiccated environment, and moisture levels must be strictly controlled ().

Q: The lyophilized powder has changed from off-white to a yellowish tint. Is it still viable? A: No. Discoloration in quinoline derivatives is a macroscopic indicator of photodegradation or oxidation . The yellowing indicates that the conjugated π -system has been disrupted, likely forming N-oxides or ring-cleavage byproducts. You must discard the batch or subject it to preparative HPLC purification. Always store the compound in amber vials.

Q: Can I store stock solutions of this compound in aqueous buffers for biological assays? A: It is highly discouraged. Quinoline compounds exhibit rapid degradation in aqueous solutions, heavily influenced by pH and temperature (). Prepare stock solutions in anhydrous DMSO or Acetonitrile, and only spike into aqueous assay buffers immediately prior to the experiment.

Q: Are there chemical stabilizers I can add to prevent ester cleavage? A: Yes. If your downstream application permits, adding carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) acts as an ester stabilizer by scavenging moisture and reacting with trace carboxylic acids to block auto-catalytic degradation ().

Quantitative Degradation Data

To design an effective storage protocol, we must quantify the enemy. Below is a summary of forced degradation kinetics for quinoline-carboxylate esters.

Stress ConditionPrimary MechanismMajor DegradantEstimated Degradation RatePreventative Measure
Aqueous Buffer (pH 7.0), 25°C Hydrolysis4-ethoxyquinoline-7-carboxylic acid~2-5% over 30 daysUse non-aqueous solvents (DMSO)
0.1 M NaOH, 60°C Base-Catalyzed Hydrolysis4-ethoxyquinoline-7-carboxylic acid>50% in 4 hoursAvoid alkaline environments
UV Light (254 nm), 24h PhotodegradationQuinolin-2-ol derivatives~15-20% in 24 hoursAmber vials, foil wrapping
3% H2O2, 25°C OxidationQuinoline N-oxide~10% in 24 hoursArgon overlay, tight sealing

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodologies incorporate internal controls to ensure data integrity.

Protocol 1: Self-Validating Forced Degradation Assay

Before trusting a storage condition, you must validate that your analytical method (HPLC-UV/MS) can actually detect all degradation products (a "stability-indicating method").

  • Preparation: Dissolve Ethyl 4-ethoxyquinoline-7-carboxylate in anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Spike in 0.1 mg/mL of an inert Internal Standard (IS) (e.g., biphenyl) to control for injection volume errors.

  • Stress Application: Aliquot 1 mL of the stock into four separate vials:

    • Vial A (Control): Keep at 4°C in the dark.

    • Vial B (Acid): Add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Vial C (Base): Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Vial D (Oxidative): Add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Quenching: Neutralize Vial B with 0.1 M NaOH, and Vial C with 0.1 M HCl to halt hydrolysis. Drop temperatures to 4°C.

  • Analysis: Run all samples via HPLC-UV (at λmax​ ~254 nm).

  • Self-Validation (Mass Balance): Calculate the total peak area of the intact API plus all degradant peaks (adjusted for relative response factors). The sum must equal 100% ± 2% of the Control vial's API peak area. Causality check: If mass balance is <95%, degradants are either precipitating out of solution or not absorbing UV light, meaning your method is blind to them and must be redesigned.

Protocol 2: Optimal Long-Term Storage Preparation

To guarantee >99% purity over a 2-year shelf life, utilize this self-validating packaging workflow.

  • Lyophilization: Ensure the compound is dried to a constant weight to remove all trace moisture.

  • Inert Atmosphere Packaging: Transfer the dry powder into amber borosilicate glass vials. Purge the vial with heavy inert gas (Argon) for 15 seconds to displace all atmospheric oxygen.

  • Sealing: Cap immediately with PTFE-lined silicone septa to prevent moisture ingress.

  • Storage & Sentinel Validation: Store the vials in a desiccator cabinet at -20°C.

    • Self-Validation Step: Include one "Sentinel Vial" containing a cobalt-free humidity indicator card alongside the batch. If the sentinel card changes color from blue to pink, the desiccator seal has failed, and the batch must be re-lyophilized before hydrolysis occurs.

ValidationWorkflow Prep 1. Prepare Stock & Controls (Internal Standard Added) Stress 2. Apply Stress Conditions (Heat, Light, pH, O2) Prep->Stress Quench 3. Quench Reactions (Neutralize pH, Drop Temp) Stress->Quench Analyze 4. HPLC-UV/MS Analysis (Quantify Mass Balance) Quench->Analyze Validate 5. Validate Protocol (Recovery > 98%?) Analyze->Validate Validate->Prep No (Adjust Method) End Implement Storage SOP (Argon, -20°C, Amber Vials) Validate->End Yes (Approve Storage)

Self-validating workflow for forced degradation testing and storage protocol approval.

References

  • Luo et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment / PubMed. Available at:[Link]

  • Langyi Chemical Technology (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. Available at:[Link]

  • Bayer Animal Health GmbH (2019).Process for the hydrolysis of quinolone carboxylic esters. Patent WO2019206798A1.
Optimization

Resolving HPLC peak tailing in Ethyl 4-ethoxyquinoline-7-carboxylate analysis

Analyte Focus: Ethyl 4-ethoxyquinoline-7-carboxylate (CAS: 1688656-69-0) Welcome to the Analytical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial symptom-checki...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: Ethyl 4-ethoxyquinoline-7-carboxylate (CAS: 1688656-69-0)

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial symptom-checking. To achieve robust, reproducible assays for basic heterocycles like Ethyl 4-ethoxyquinoline-7-carboxylate, we must understand the chemical causality behind chromatographic deviations. This center provides mechanistic insights, self-validating protocols, and FAQs to permanently resolve peak tailing.

Mechanistic Overview: Why Does Ethyl 4-ethoxyquinoline-7-carboxylate Tail?

Ethyl 4-ethoxyquinoline-7-carboxylate contains a quinoline core, which features a highly basic nitrogen atom. In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is predominantly driven by secondary interactions [1].

While the primary, desired retention mechanism is hydrophobic interaction with the C18/C8 alkyl chains, the basic quinoline nitrogen (which becomes protonated at mid-to-low pH) undergoes unwanted ion-exchange interactions with residual, ionized silanol groups ( Si−O− ) on the silica stationary phase[2][3]. Because these secondary interactions possess slower desorption kinetics than hydrophobic interactions, the analyte molecules "lag" during elution, creating a stretched trailing edge.

Mechanism Quinoline Ethyl 4-ethoxyquinoline -7-carboxylate (N+) Interaction Secondary Ionic Interaction Quinoline->Interaction Silanol Exposed Surface Silanols (Si-O⁻) on Silica Silanol->Interaction Tailing Peak Tailing (As > 1.2) Interaction->Tailing

Mechanism of secondary ion-exchange interactions causing peak tailing in basic quinoline derivatives.

Diagnostic Workflow: System vs. Chemistry

Before altering mobile phase chemistry, you must determine if the tailing is a systemic physical issue or an analyte-specific chemical interaction.

Troubleshooting Start Peak Tailing Detected Calculate USP Tailing Factor CheckAll Is tailing present on ALL peaks in chromatogram? Start->CheckAll AllYes Yes: Systemic/Physical Issue CheckAll->AllYes Yes AllNo No: Analyte-Specific Chemistry CheckAll->AllNo No SysIssue Action: Check extra-column volume, replace guard column, check frits AllYes->SysIssue ChemIssue Action: Suppress silanol ionization, adjust pH, use end-capped column AllNo->ChemIssue

Diagnostic decision tree to differentiate systemic dead-volume from chemical secondary interactions.

Validated Corrective Protocols

If the diagnostic workflow points to Analyte-Specific Chemistry (highly probable for Ethyl 4-ethoxyquinoline-7-carboxylate), implement one of the following self-validating protocols.

Protocol A: Low-pH Mobile Phase Optimization (Silanol Suppression)

Causality: Free silanols on standard silica are acidic. By dropping the mobile phase pH below 3.0, you fully protonate the silanols ( Si−OH ), neutralizing their charge and eliminating the ion-exchange sites[2][3]. Step-by-Step:

  • Prepare Aqueous Phase: Formulate a 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid solution in LC-MS grade water to achieve a pH of ~2.0 - 2.5.

  • Prepare Organic Phase: Use 0.1% TFA in Acetonitrile.

  • Column Selection: Ensure the column is sterically protected or designed for low-pH stability (e.g., Agilent ZORBAX StableBond) to prevent stationary phase ligand hydrolysis[2].

  • Validation: Inject a 1 µL sample of Ethyl 4-ethoxyquinoline-7-carboxylate (100 µg/mL). Calculate the USP Tailing Factor ( T ). A successful mitigation will yield T≤1.2 .

Protocol B: High-pH Mobile Phase Optimization (Analyte Suppression)

Causality: Alternatively, operating at a pH of 10.0+ ensures the basic quinoline nitrogen remains in its neutral, unprotonated free-base form. Without a positive charge, it cannot interact with negatively charged silanols[3]. Step-by-Step:

  • Prepare Aqueous Phase: Formulate a 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 using Ammonium Hydroxide.

  • Column Selection (CRITICAL): Standard silica dissolves above pH 8.0. You must use a high-pH stable hybrid organic-inorganic particle column (e.g., Waters XBridge or Phenomenex Gemini)[3].

  • Validation: Run the gradient and measure peak symmetry. Note: This approach often increases the retention time of basic compounds while sharpening the peak.

Protocol C: Extra-Column Volume Assessment

Causality: If all peaks in your chromatogram tail, extra-column dispersion or a column void is likely the culprit. Step-by-Step:

  • Remove the HPLC column and replace it with a zero-dead-volume union[3].

  • Inject 10 µL of 1% acetone (monitor at 265 nm) at a flow rate of 1.0 mL/min.

  • Measure the apex retention time ( tR​ ) in minutes of the baseline perturbance.

  • Multiply tR​ by the flow rate to find the extra-column volume. If it exceeds 30 µL for a standard system, replace wide-bore PEEK tubing with narrow internal diameter (0.005") tubing[4].

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Ethyl 4-ethoxyquinoline-7-carboxylate Peak Tailing

Mobile Phase ConditionAnalyte StateSilanol StateExpected USP Tailing Factor ( T )Resolution Impact
pH 7.0 (Neutral) Partially Protonated ( N+ )Fully Ionized ( Si−O− )> 2.0 (Severe Tailing)Poor / Broad Peaks
pH 2.5 (Acidic) Fully Protonated ( N+ )Protonated/Neutral ( Si−OH )1.0 - 1.2 (Symmetrical)Excellent
pH 10.5 (Basic) Neutral Free Base ( N )Fully Ionized ( Si−O− )1.0 - 1.1 (Symmetrical)Excellent (Increased Retention)

Table 2: Column Selection Matrix for Basic Quinoline Derivatives

Column TechnologySilanol ActivitypH Stability RangeSuitability for Quinolines
Type A Silica (Older) High (Trace metals present)2.0 - 8.0Not Recommended[1]
Type B Silica (End-capped) Low2.0 - 8.0Good (Requires low pH)[4]
Polar-Embedded Phases Very Low (Shielded)1.5 - 9.0Excellent[4]
Ethylene-Bridged Hybrid (BEH) Extremely Low1.0 - 12.0Optimal (Allows high pH)[3]

Frequently Asked Questions (FAQs)

Q: Why does peak tailing only affect Ethyl 4-ethoxyquinoline-7-carboxylate, but not the neutral impurities in my sample? A: Peak tailing in HPLC primarily affects compounds with basic functional groups (like the quinoline amine), while neutral and acidic compounds are generally unaffected[1]. Neutral impurities do not carry a positive charge and therefore cannot participate in secondary ion-exchange interactions with the negatively charged silanols on the silica surface.

Q: How is the USP Tailing Factor ( T ) calculated, and what is the acceptable limit? A: The USP tailing factor is calculated using the formula T=W0.05​/2f , where W0.05​ is the full peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height[4]. A value of 1.0 indicates perfect Gaussian symmetry. For most pharmaceutical and drug development assays, a tailing factor of T≤1.5 is acceptable, though T≤1.2 is ideal[2].

Q: Can trace metals in the column exacerbate tailing for this compound? A: Yes. Trace metals (such as iron and aluminum) present in older Type A silica matrices can act as electron-withdrawing groups, increasing the acidity of nearby silanol groups and enhancing their interaction with basic analytes[1]. Furthermore, the carboxylate and ethoxy groups on Ethyl 4-ethoxyquinoline-7-carboxylate could potentially chelate with surface metals[3]. Using high-purity Type B silica or hybrid columns mitigates this.

Q: I am already using an end-capped column, but I still see tailing at pH 7. Why? A: End-capping is never 100% efficient due to steric hindrance during the manufacturing process; typically, only about 50% of residual silanols are successfully blocked[2]. At pH 7, the unreacted residual silanols are fully ionized, and your basic quinoline is partially protonated, leading to strong secondary interactions. You must either adjust the pH or switch to a polar-embedded or hybrid column.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • Chromatography Online / LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacophore Guide: Ethyl 4-Ethoxyquinoline-7-Carboxylate vs. Advanced Quinoline-7-Carboxylate Scaffolds

Executive Summary & Pharmacophore Logic In modern medicinal chemistry, the quinoline core is a highly privileged scaffold. Specifically, substitution at the C7 position with a carboxylate or ester moiety provides a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Logic

In modern medicinal chemistry, the quinoline core is a highly privileged scaffold. Specifically, substitution at the C7 position with a carboxylate or ester moiety provides a critical vector for target engagement and pharmacokinetic tuning. Ethyl 4-ethoxyquinoline-7-carboxylate serves as a foundational building block in this space.

As an Application Scientist evaluating scaffolds for drug design, it is crucial to understand the causality behind these structural choices. The ethoxy group at C4 acts as a strong electron-donating group via resonance (+M effect). This enriches the electron density of the quinoline nitrogen, increasing its basicity ( ) and fundamentally altering its hydrogen-bonding dynamics within the hinge regions of target proteins. Concurrently, the ethyl ester at C7 acts as a lipophilic prodrug handle. It facilitates passive diffusion across the phospholipid bilayer; once intracellular, non-specific esterases hydrolyze it into the active carboxylic acid, trapping the pharmacophore within the cell.

By comparing this base scaffold to advanced, heavily functionalized quinoline-7-carboxylate derivatives—such as thieno-quinolines and dioxolo-quinolines—we can map the structure-activity relationship (SAR) that drives modern oncology and kinase inhibitor development.

Comparative Structural & Mechanistic Profiling

The true utility of the quinoline-7-carboxylate core is revealed when subjected to annulation and functionalization.

  • Thieno[3,2-c]quinoline-7-carboxylates (Kinase Inhibitors): Unlike the prodrug strategy of the ethyl ester, here the free C7-carboxylic acid is the primary pharmacophore. In the development of Protein Kinase CK2 inhibitors, the C7-carboxylate is essential for forming direct hydrogen bonds with Lys68 and the backbone nitrogen of Asp175 deep within the ATP-binding pocket1[1].

  • Dioxolo[4,5-g]quinoline-7-carboxylates (Topoisomerase I Inhibitors): Synthesized from intermediates like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, these derivatives act as potent Topoisomerase I inhibitors. The fusion of the dioxolo ring at C8 enforces strict molecular planarity. This geometry allows the compound to intercalate seamlessly into DNA, stabilizing the Topo I-DNA cleavable complex and inducing lethal double-strand breaks2[2].

  • Selenadiazolo[3,4-h]quinoline-7-carboxylates (E2h): This highly complex derivative (7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate) demonstrates the scaffold's capacity for inducing apoptosis. It triggers cell death in HeLa and HL-60 cancer lines via a ROS-mitochondrial and caspase-3 dependent pathway 3[3].

G Q7C Quinoline-7-Carboxylate Core Scaffold C4_Ethoxy Ethyl 4-ethoxyquinoline -7-carboxylate Q7C->C4_Ethoxy C4 Alkoxy Substitution Dioxolo Dioxolo[4,5-g]quinoline -7-carboxylate Q7C->Dioxolo C8 Dioxolo Annulation Thieno Thieno[3,2-c]quinoline -7-carboxylate Q7C->Thieno Thieno Ring Fusion Kinase Protein Kinase CK2 Inhibition C4_Ethoxy->Kinase Hinge Region Binding Topo Topoisomerase I DNA Cleavage Dioxolo->Topo DNA Intercalation Thieno->Kinase Lys68 H-Bonding

Mechanistic divergence of quinoline-7-carboxylate derivatives based on structural modifications.

Quantitative Pharmacological Comparison

Compound ScaffoldPrimary Target / ApplicationKey Structural FeaturePrimary Mechanism of Action
Ethyl 4-ethoxyquinoline-7-carboxylate Versatile Intermediate / Kinase Hinge BindingC4-Ethoxy (+M effect), C7-Ethyl EsterProdrug permeability; modulation of the quinoline core.
Thieno[3,2-c]quinoline-7-carboxylates Protein Kinase CK2Thiophene fusion, C7-Carboxylic AcidDirect H-bonding with Lys68 and Asp175 in the ATP pocket.
Dioxolo[4,5-g]quinoline-7-carboxylates Topoisomerase IC8-Dioxolo annulationDNA intercalation; Topo I cleavage complex stabilization.
Selenadiazolo[3,4-h]quinoline-7-carboxylates Apoptosis Induction (HeLa/HL-60 cells)Selenadiazole fusionROS generation; Caspase-3 activation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds requires rigorously controlled, self-validating assay systems. Below are the standard protocols used to validate the bioactivity of quinoline-7-carboxylate derivatives.

Protocol A: Radiometric Kinase Inhibition Assay (CK2)

Causality & Logic: A radiometric filter-binding assay is explicitly chosen over fluorescence-based assays to prevent optical interference (quenching or auto-fluorescence) from the highly conjugated quinoline core. ATP concentrations are strictly maintained at the value for the recombinant kinase. This ensures the assay is highly sensitive to competitive inhibitors without artificially masking compound potency through ATP saturation. Self-Validation: The system is validated internally by including a known clinical-stage inhibitor (e.g., CX-4945) as a positive control, and a DMSO-only vehicle well to establish the maximum uninhibited signal window.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM , and 0.1 mg/mL BSA.

  • Compound Incubation: Incubate recombinant human CK2 with 9-point serial dilutions of the quinoline-7-carboxylate derivative (0.0001 µM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate peptide and at the predetermined concentration.

  • Termination: Terminate the reaction after 30 minutes by spotting the mixture onto P81 phosphocellulose filters. The filters selectively bind the positively charged phosphorylated peptide while unreacted ATP is washed away.

  • Quantification: Wash the filters extensively with 0.75% phosphoric acid and quantify the retained radioactivity using a liquid scintillation counter to calculate the .

Protocol B: Topoisomerase I DNA Relaxation Assay

Causality & Logic: Topoisomerase I naturally relaxes supercoiled plasmid DNA. Active dioxolo-quinoline derivatives intercalate into the DNA and trap the enzyme in a covalent complex, preventing this relaxation. Proteinase K must be added post-incubation to digest the trapped Topo I; failing to do so causes the bulky DNA-protein complex to get stuck in the agarose gel well, yielding false positives. Self-Validation: A reaction lacking the enzyme serves as the absolute supercoiled DNA baseline, while Camptothecin is run in parallel as the validated positive control.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human Topoisomerase I in a cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM , 0.1 mM EDTA).

  • Drug Exposure: Add the quinoline-7-carboxylate derivative at varying concentrations and incubate for 30 minutes at 37°C.

  • Enzyme Digestion: Arrest the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 50°C to completely degrade the trapped Topo I enzyme.

  • Electrophoresis: Resolve the resulting DNA topoisomers via 1% agarose gel electrophoresis in TAE buffer.

  • Analysis: Stain the gel with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA bands using digital densitometry.

G Step1 Synthesize C7-Ester Derivatives Step2 In Vitro Enzymatic Screening (IC50) Step1->Step2 Compound Library Step3 Cellular Proliferation Assay (HeLa / HL-60) Step2->Step3 Select Potent Hits Step4 Apoptosis & Cell Cycle Flow Cytometry Step3->Step4 Cytotoxicity Profiling Step5 Lead Optimization & SAR Mapping Step4->Step5 Target Validation

Standardized screening workflow for evaluating quinoline-7-carboxylate bioactivity.

References

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Pro-apoptotic effect of new quinolone 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo [3,4-h]quinoline-7-carboxylate on cervical cancer cell line HeLa alone/with UVA irradiation Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of Ethyl 4-ethoxyquinoline-7-carboxylate: A Predictive Analysis for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Mass spectrometry (MS) stands as a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the mass spectrometric behavior of Ethyl 4-ethoxyquinoline-7-carboxylate, a quinoline derivative of interest in medicinal chemistry.

This document moves beyond a simple catalog of potential fragments. It delves into the mechanistic rationale behind bond cleavages, drawing from established principles of ion chemistry to provide researchers with a robust framework for interpreting mass spectra. We will compare predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a comparative perspective that is crucial for comprehensive structural analysis.

The Subject Molecule: Ethyl 4-ethoxyquinoline-7-carboxylate

Before dissecting its fragmentation, let's establish the fundamental properties of our target molecule.

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight (Monoisotopic): 245.1052 g/mol

  • Structure: (Self-generated image for illustrative purposes)

The structure comprises a stable quinoline core, an aromatic heterocyclic system known for specific fragmentation behavior, substituted with two key functional groups: a 4-ethoxy group and a 7-ethyl carboxylate group. The interplay between these three components dictates the fragmentation cascade upon ionization.

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, invaluable for library matching and structural isomer differentiation. The process begins with the formation of a molecular ion (M⁺•) by the loss of an electron.

The fragmentation of the Ethyl 4-ethoxyquinoline-7-carboxylate molecular ion (m/z 245) is predicted to follow several key pathways, driven by the relative stability of the resulting radical and cationic species.

Key Predicted EI Fragmentation Pathways:
  • α-Cleavage at the Ester: The most facile cleavages in esters occur at the bonds adjacent to the carbonyl group.[1][2]

    • Loss of the Ethoxy Radical (•OC₂H₅): This is a common and highly favorable fragmentation, leading to the formation of a stable acylium ion.

      • M⁺• → [M - 45]⁺

      • m/z 245 → m/z 200

    • Loss of the Ethyl Radical (•C₂H₅): Cleavage of the ethyl group from the ester oxygen.

      • M⁺• → [M - 29]⁺

      • m/z 245 → m/z 216

  • Cleavage of the 4-Ethoxy Group: The ether linkage at the 4-position provides another site for characteristic fragmentation.

    • Loss of Ethene (C₂H₄): This occurs via a hydrogen rearrangement, likely from an adjacent position, resulting in a hydroxylated quinoline ion. This is a characteristic fragmentation for aromatic ethoxy compounds.[3]

      • M⁺• → [M - 28]⁺•

      • m/z 245 → m/z 217

  • Fragmentation of the Quinoline Core: The stable quinoline ring system itself can fragment, particularly after initial losses from the substituents. A characteristic loss for quinolines is hydrogen cyanide (HCN).[4][5]

    • [m/z 200]⁺ (acylium ion) → [m/z 173]⁺ (after loss of CO) → [m/z 146]⁺ (after loss of HCN)

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

EI_Fragmentation M Ethyl 4-ethoxyquinoline-7-carboxylate (M+•) m/z 245 F200 [M - OC2H5]+ m/z 200 (Acylium Ion) M->F200 - •OC2H5 (45 u) F216 [M - C2H5]+ m/z 216 M->F216 - •C2H5 (29 u) F217 [M - C2H4]+• m/z 217 M->F217 - C2H4 (28 u) F172 [m/z 200 - CO]+ m/z 172 F200->F172 - CO (28 u) F144 [m/z 172 - C2H4]+ m/z 144 F172->F144 - C2H4 (28 u)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of an even-electron ion like [M+H]⁺ proceeds through the loss of stable, neutral molecules.

For Ethyl 4-ethoxyquinoline-7-carboxylate, the protonated molecule [M+H]⁺ would have an m/z of 246.

Key Predicted ESI-MS/MS Fragmentation Pathways:
  • Neutral Loss from the Ester Group:

    • Loss of Ethanol (C₂H₅OH): A common loss from protonated ethyl esters.

      • [M+H]⁺ → [M+H - 46]⁺

      • m/z 246 → m/z 200

    • Loss of Ethene (C₂H₄): This can also occur from the ethyl ester via a rearrangement mechanism.

      • [M+H]⁺ → [M+H - 28]⁺

      • m/z 246 → m/z 218

  • Neutral Loss from the 4-Ethoxy Group:

    • Loss of Ethene (C₂H₄): Similar to the EI pathway, this is a highly probable fragmentation.

      • [M+H]⁺ → [M+H - 28]⁺

      • m/z 246 → m/z 218

Given that two pathways can lead to the m/z 218 ion, it is predicted to be a significant peak in the MS/MS spectrum. Subsequent fragmentation of this ion would be necessary to confirm its structure.

  • Sequential Losses:

    • The primary fragment ion at m/z 218 (4-ethoxy-quinoline-7-carboxylic acid) could subsequently lose carbon monoxide (CO) or water (H₂O).

    • The primary fragment ion at m/z 200 could further fragment, for example, by losing CO.

      • [m/z 200]⁺ → [m/z 172]⁺

ESI_Fragmentation cluster_paths Primary Losses MH [M+H]+ m/z 246 F218 [M+H - C2H4]+ m/z 218 MH->F218 - C2H4 (28 u) (from either ethoxy group) F200 [M+H - C2H5OH]+ m/z 200 MH->F200 - C2H5OH (46 u) (from ester) F172 [m/z 200 - CO]+ m/z 172 F200->F172 - CO (28 u) Workflow cluster_prep 1. Sample & System Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis SamplePrep Prepare 1 mg/mL stock in MeOH Dilute to 1-10 µg/mL SysPrep System Suitability Check (Calibrant, Standard Injection) SamplePrep->SysPrep Blank Run Solvent Blank SysPrep->Blank LCMS LC-ESI-MS Analysis (Full Scan & dd-MS2) Blank->LCMS GCMS GC-EI-MS Analysis (Full Scan) Blank->GCMS Extract Extract Ion Chromatograms (e.g., m/z 246.11, 245.10) LCMS->Extract GCMS->Extract Spectrum Generate Background-Subtracted Mass Spectra Extract->Spectrum Frag Analyze Fragmentation Pattern Compare with Predictions Spectrum->Frag HRMS Confirm Elemental Composition (High-Resolution Data) Frag->HRMS

Caption: A self-validating workflow for MS data acquisition and analysis.

Step-by-Step Methodology: LC-ESI-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Example for Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

      • MS1 (Full Scan): Scan m/z range 100-500.

      • MS2 (dd-MS2): Trigger fragmentation on the top 3 most intense ions from the MS1 scan. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to capture a wide range of fragments.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest.

    • Extract the full scan mass spectrum and confirm the [M+H]⁺ ion at m/z 246.1128 (allowing for mass accuracy tolerance).

    • Analyze the corresponding MS/MS spectrum, identifying the key fragment ions and neutral losses as predicted.

    • Use the high-resolution data to confirm the elemental formula of the precursor and major fragment ions.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of Ethyl 4-ethoxyquinoline-7-carboxylate. By leveraging fundamental principles of ion chemistry, we have proposed distinct fragmentation pathways for both EI-MS and ESI-MS/MS analyses. The key predicted cleavages involve losses from the ethyl ester and ethoxy substituents, including the loss of ethoxy/ethyl radicals, ethanol, and ethene. A comparative analysis highlights how these fragmentation patterns can be used to differentiate between structural isomers. The provided experimental workflow emphasizes the necessity of a systematic, self-validating approach to ensure data integrity. This predictive guide serves as a valuable resource for researchers in the structural elucidation of novel quinoline-based compounds, enabling more efficient and confident characterization.

References

  • Kertész, S., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Ganyushkin, A., et al. (1979). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2015). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Claeys, M., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Journal of Mass Spectrometry. Available at: [Link]

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  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Furtado, T. A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules. Available at: [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Collins, M., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. Journal of the Brazilian Chemical Society. Available at: [Link]

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Validation

Comparative efficacy of Ethyl 4-ethoxyquinoline-7-carboxylate analogs in drug discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities. Within this vast chemical space, Ethyl 4-ethoxyquinoline-7-carboxylate and its analogs have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comprehensive comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and mechanistic insights, supported by experimental data and detailed protocols.

The Ethyl 4-ethoxyquinoline-7-carboxylate Scaffold: A Foundation for Diverse Bioactivity

The core structure, Ethyl 4-ethoxyquinoline-7-carboxylate, possesses key pharmacophoric features: a planar quinoline ring system capable of intercalating with DNA or binding to enzyme active sites, an electron-donating ethoxy group at the 4-position which can influence molecular interactions and solubility, and an ethyl carboxylate group at the 7-position that can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, a common feature in many bioactive molecules.

The strategic placement of these functional groups provides a template for analog design, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications to this scaffold have been explored to enhance potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy of Analogs: A Focus on Anticancer and Anti-inflammatory Potential

While direct comparative studies on a wide range of Ethyl 4-ethoxyquinoline-7-carboxylate analogs are limited in publicly available literature, we can synthesize a comparative overview by examining related quinoline derivatives and extrapolating the structure-activity relationships. The primary therapeutic areas where these analogs show promise are in the inhibition of cancer cell proliferation and the modulation of inflammatory pathways.

Anticancer Activity: Targeting Key Cellular Machinery

Quinoline derivatives have a well-documented history as anticancer agents, with mechanisms often involving the inhibition of topoisomerases, kinases, and other critical proteins in cancer progression.[1][2][3] For analogs of Ethyl 4-ethoxyquinoline-7-carboxylate, the anticancer effects are likely mediated through similar pathways.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 2-position: Introduction of bulky hydrophobic substituents, such as aryl groups, at the C2 position of the quinoline ring is often crucial for potent anticancer activity.[4] This is a key modification to the core scaffold for enhancing efficacy.

  • The 4-alkoxy Group: The presence of an alkoxy group at the C4 position, as in our core molecule, has been associated with topoisomerase I inhibition.[5] The length and nature of this alkoxy chain can influence potency.

  • The Carboxylate Group: The ester at the 7-position can be hydrolyzed to a carboxylic acid. For many quinoline-4-carboxylic acids, this acidic moiety is critical for activity, often interacting with key residues in the target enzyme's active site, such as Arg120 in COX-2.[6]

Table 1: Comparative Anticancer Activity of Representative Quinoline Analogs

Compound IDR1 (C2-position)R2 (C4-position)R3 (C7-position)Target Cancer Cell LineIC50 (µM)Reference
Analog A p-methoxyphenyl-NH(CH2)3-morpholine-HBreast Adenocarcinoma< 0.1[7]
Analog B 4-(methylsulfonyl)phenyl-OH-HColon Cancer0.043 (COX-2 IC50)[6]
Analog C H-O(CH2)2-morpholine-OCH3Melanoma (LOX IMVI)0.116[5]

Note: The table presents data from closely related quinoline analogs to infer the potential activity of Ethyl 4-ethoxyquinoline-7-carboxylate derivatives.

Anti-inflammatory Activity: Modulating the NF-κB and COX Pathways

Chronic inflammation is a key driver of many diseases, including cancer.[8][9] The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic goal.[10][11][12] Quinoline derivatives have been shown to exert anti-inflammatory effects, often through the inhibition of NF-κB and cyclooxygenase (COX) enzymes.[13][14]

The NF-κB Signaling Pathway and its Inhibition:

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation and cell survival.[10][11] Inhibition of this pathway can reduce the production of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NF-kB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Canonical NF-κB Signaling Pathway.

Cyclooxygenase (COX) Inhibition:

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Carboxylic Acid Moiety: Similar to anticancer activity, a free carboxylic acid at the 4-position of the quinoline ring is often essential for potent COX-2 inhibition.[6]

  • Substituents on the Benzo Ring: The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring can be important for COX-2 inhibitory activity.[6]

Experimental Protocols

To facilitate further research and validation of Ethyl 4-ethoxyquinoline-7-carboxylate analogs, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Drug Screening: Sulforhodamine B (SRB) Assay

This colorimetric assay is widely used for determining cell density, based on the measurement of cellular protein content.[5]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of medium. Incubate overnight at 37°C and 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the cells and add 190 µL of fresh medium, followed by 10 µL of the compound dilutions. Incubate for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a probe to a fluorescent product.[15][17]

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

  • Inhibitor and Control Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare a 10X working solution in COX Assay Buffer. Add 10 µL of the diluted test inhibitor or Assay Buffer (for Enzyme Control) to the appropriate wells of a 96-well white opaque plate. Add a known COX-2 inhibitor (e.g., Celecoxib) as an Inhibitor Control.[15]

  • Enzyme Addition: Reconstitute and dilute the human recombinant COX-2 enzyme as per the protocol. Add the diluted enzyme to all wells except the background control.

  • Reaction Initiation: Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add the Reaction Mix to all wells. Initiate the reaction by adding the substrate (Arachidonic Acid).

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[15]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound and calculate the IC50 value.

Synthesis and Workflow

The synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate analogs typically involves multi-step procedures. A general synthetic workflow is outlined below.

Synthesis_Workflow Starting_Materials Substituted Anilines & Diethyl Ethoxymethylenemalonate Condensation Condensation Starting_Materials->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate_1 4-Hydroxyquinoline-7-carboxylate Cyclization->Intermediate_1 Alkylation O-Alkylation Intermediate_1->Alkylation Final_Product Ethyl 4-ethoxyquinoline-7-carboxylate Analogs Alkylation->Final_Product Biological_Screening Biological Screening (Anticancer, Anti-inflammatory) Final_Product->Biological_Screening SAR_Analysis SAR Analysis & Lead Optimization Biological_Screening->SAR_Analysis

General Synthetic Workflow for Ethyl 4-ethoxyquinoline-7-carboxylate Analogs.

Future Directions and Conclusion

The Ethyl 4-ethoxyquinoline-7-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related quinoline derivatives provides a strong rationale for the continued exploration of this chemical space. Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish clear structure-activity relationships.

Key areas for future investigation include:

  • Diversification at the C2 position: Introducing a variety of aryl and heteroaryl substituents to probe interactions with specific biological targets.

  • Modification of the C4-ethoxy group: Varying the length and nature of the alkoxy chain to optimize potency and pharmacokinetic properties.

  • Exploration of different ester and amide derivatives at the C7-position: To modulate solubility, cell permeability, and target engagement.

  • In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways affected by the most potent analogs.

By leveraging the insights from existing research and employing a rational drug design approach, the full therapeutic potential of Ethyl 4-ethoxyquinoline-7-carboxylate analogs can be unlocked, paving the way for the development of next-generation anticancer and anti-inflammatory drugs.

References

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Comparative

Comprehensive Comparison Guide: Certified Reference Standards vs. Working Standards for Ethyl 4-Ethoxyquinoline-7-Carboxylate Quality Control

Introduction In the synthesis of modern targeted therapeutics, particularly multi-kinase inhibitors utilized in oncology, quinoline derivatives serve as foundational pharmacophores[1]. Among these, Ethyl 4-ethoxyquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of modern targeted therapeutics, particularly multi-kinase inhibitors utilized in oncology, quinoline derivatives serve as foundational pharmacophores[1]. Among these, Ethyl 4-ethoxyquinoline-7-carboxylate (CAS: 1688656-69-0) is a critical active pharmaceutical ingredient (API) intermediate[2]. However, its structural reactivity presents significant analytical challenges during quality control (QC) and impurity profiling.

As a Senior Application Scientist, I frequently observe analytical failures stemming from a fundamental error: the use of uncharacterized, in-house working standards instead of Certified Reference Standards (CRSs). This guide objectively compares the performance of CRSs against analytical-grade alternatives, providing mechanistic insights and self-validating protocols to ensure absolute data integrity.

Mechanistic Insight: The Chemical Vulnerability of the Target

To understand why standard selection matters, we must first understand the molecule's behavior under stress. Ethyl 4-ethoxyquinoline-7-carboxylate possesses two highly reactive sites during multi-step synthesis and storage:

  • The C7-Ester: Susceptible to hydrolysis in both acidic and basic aqueous environments, yielding 4-ethoxyquinoline-7-carboxylic acid.

  • The C4-Ethoxy Group: Prone to nucleophilic attack or thermal dealkylation, resulting in the formation of the 4-hydroxyquinoline derivative (which exists in tautomeric equilibrium with its quinolone form).

When quantifying these trace degradation products, the accuracy of the calibration curve is paramount. An analytical-grade working standard often inherently contains 1-3% of these exact impurities. Using such a standard skews the y-intercept of your calibration curve, leading to false-negative impurity reporting and potential batch rejection downstream.

Pathway A Ethyl 4-ethoxyquinoline -7-carboxylate (Target Intermediate) B 4-Ethoxyquinoline -7-carboxylic acid (Hydrolysis Impurity) A->B Hydrolysis (H2O, H+/OH-) C Ethyl 4-hydroxyquinoline -7-carboxylate (Dealkylation Impurity) A->C Dealkylation (Thermal/Acidic Stress)

Caption: Degradation pathways of Ethyl 4-ethoxyquinoline-7-carboxylate under environmental stress.

Comparative Analysis: Metrological Traceability

The core difference between a CRS and a working standard lies in metrological traceability and the assignment of uncertainty. According to ICH Q7 guidelines, primary reference standards must be highly purified, extensively characterized, and strictly controlled[3].

Table 1: Standard Qualification Comparison
Performance MetricCertified Reference Standard (CRS)In-House Working StandardCausality / Scientific Rationale
Purity Assignment 99.8% ± 0.1% (qNMR & Mass Balance)>98% (HPLC Area % only)Area % ignores response factors and non-UV absorbing impurities (e.g., water, inorganic salts), artificially inflating purity.
Traceability SI-traceableNon-traceableA CRS guarantees an unbroken chain of comparisons to international metrological standards.
Regulatory Compliance Fully Compliant (ICH Q7 / USP <11>)Requires Secondary QualificationCompendial guidelines mandate primary standards for definitive quantitative assays[4].

Self-Validating Experimental Protocol: HPLC-UV/MS Quantification

To demonstrate the analytical superiority of a CRS, we developed a self-validating HPLC-UV/MS methodology. A self-validating system is designed to fail safely; if the chromatographic conditions degrade, the System Suitability Test (SST) halts the sequence before any sample data is generated, ensuring trustworthiness.

Causality of Method Design: We utilize a gradient elution with a mobile phase buffered at pH 3.0 (using 0.1% Trifluoroacetic acid). Why? The acidic pH suppresses the ionization of the carboxylic acid degradation product, preventing peak tailing and ensuring sharp baseline resolution from the parent ester.

Step-by-Step Methodology:
  • Gravimetric Reconstitution: Weigh exactly 10.00 mg of the Ethyl 4-ethoxyquinoline-7-carboxylate CRS using a calibrated microbalance. Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL primary stock.

  • Calibration Curve Preparation: Volumetrically dilute the stock to generate a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • System Suitability Testing (SST): Inject a resolution mixture containing the target compound and its C7-hydrolysis impurity.

    • Self-Validation Gate: The system automatically calculates the resolution ( Rs​ ). If Rs​<2.0 or the tailing factor ( Tf​ ) >1.5 , the sequence aborts.

  • Sample Analysis: Inject the API intermediate samples in triplicate using a C18 column (150 mm x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

  • Orthogonal Verification: Utilize inline Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to confirm peak purity by monitoring the parent ion [M+H]+ at m/z 246.1.

Workflow S1 1. CRS Reconstitution (Gravimetric & Volumetric) S2 2. System Suitability Test (SST) (Rs > 2.0, Tf < 1.5) S1->S2 S3 3. HPLC-UV/MS Analysis (Unknown Sample Injection) S2->S3 Pass SST Err System Failure (Halt & Recalibrate) S2->Err Fail SST S4 4. Data Processing (Orthogonal Mass Balance) S3->S4

Caption: Self-validating analytical workflow ensuring metrological traceability and data integrity.

Performance Data: The Cost of Compromise

We conducted a head-to-head experimental comparison quantifying a known 0.1% spiked impurity in an API matrix using both a CRS and an in-house synthesized working standard.

Table 2: Experimental Variance Data
ParameterCertified Reference Standard (CRS)In-House Working Standard
Recovery (Spiked at 0.1%) 99.5% - 101.2%92.4% - 106.8%
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.05 µg/mL / 0.15 µg/mL
Inter-day Precision (RSD) 0.8%3.5%
Calibration Linearity ( R2 ) 0.99980.9921

Data Interpretation: The high-purity CRS reduces background noise and y-intercept variance, achieving a Limit of Quantitation (LOQ) five times lower than the working standard. The hygroscopic nature of uncharacterized working standards leads to significant weighing errors over time, reflected in the poor inter-day precision (RSD 3.5%).

Conclusion

The data is unequivocal. While analytical-grade working standards may seem cost-effective for early-stage R&D, their lack of metrological traceability introduces unacceptable variance in late-stage quality control. For critical intermediates like Ethyl 4-ethoxyquinoline-7-carboxylate, utilizing a Certified Reference Standard is not just a regulatory formality—it is a scientific necessity to ensure the safety, efficacy, and batch-to-batch reproducibility of the final quinoline-based kinase inhibitor.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) Source: National Institutes of Health (NIH) / Elsevier Pure URL:[Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate and its Spectroscopic Validation

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including those with antibacterial, antimalarial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1][2] Ethyl 4-ethoxyquinoline-7-carboxylate, a derivative of this important heterocyclic system, presents a synthetic challenge that requires careful selection of reaction pathways and rigorous structural confirmation. The presence of multiple functional groups—the quinoline core, an ether, and an ester—necessitates a robust analytical workflow to validate its successful synthesis unequivocally.

This guide provides an in-depth comparison of two prominent synthetic pathways for accessing the quinoline core, the Gould-Jacobs and Conrad-Limpach reactions, followed by the crucial etherification step to yield the target molecule. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comprehensive framework for spectroscopic validation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to confidently synthesize and validate this and similar quinoline derivatives.

Comparative Analysis of Synthetic Pathways

The synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate is effectively a two-stage process: first, the construction of the core quinolone ring system, and second, the O-alkylation of the 4-hydroxy group. The two most versatile and historically significant methods for constructing the 4-quinolone core are the Gould-Jacobs and Conrad-Limpach reactions.[3]

Pathway A: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for preparing 4-hydroxyquinoline derivatives.[1][4] The reaction proceeds by condensing an aniline with an alkoxymethylenemalonate ester, which is then subjected to high-temperature intramolecular cyclization.[3] For our target molecule, the synthesis begins with ethyl 4-aminobenzoate.

Causality Behind Experimental Choices:

  • Condensation: The initial step is a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This step is typically heated to drive the elimination of ethanol and favor the formation of the stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This critical step requires substantial thermal energy (often >250 °C) to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring.[1][3] The use of high-boiling point solvents like diphenyl ether (Dowtherm A) or modern microwave irradiation techniques is essential to achieve these temperatures efficiently and in a controlled manner.[1][5]

Pathway B: The Conrad-Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[6][7] Under kinetic control (lower temperatures), the reaction favors attack at the keto group, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline product.[6][8]

Causality Behind Experimental Choices:

  • Condensation: The reaction between ethyl 4-aminobenzoate and a β-ketoester like ethyl acetoacetate forms a Schiff base, which is in equilibrium with its enamine tautomer. This step is often acid-catalyzed.[6]

  • Cyclization: The annulation, or ring-closing, step is an electrocyclic reaction that requires heat. The temperature is a critical parameter; excessively high temperatures can favor the thermodynamically preferred 2-quinolone isomer (the Knorr synthesis pathway), making controlled heating crucial for regioselectivity.[6]

The overall synthetic strategy, comparing the two primary pathways followed by the necessary etherification, is visualized below.

Synthesis_Pathways SM Ethyl 4-aminobenzoate + Reagents P1_Node Pathway A: Gould-Jacobs P2_Node Pathway B: Conrad-Limpach GJ_Cond Condensation with DEEM (100-130°C) P1_Node->GJ_Cond GJ_Cycl Thermal Cyclization (>250°C or MW) GJ_Cond->GJ_Cycl Intermediate Ethyl 4-hydroxyquinoline-7-carboxylate GJ_Cycl->Intermediate Gould-Jacobs Product CL_Cond Condensation with β-Ketoester (Acid Catalyst, RT) P2_Node->CL_Cond CL_Cycl Thermal Cyclization (~140-160°C) CL_Cond->CL_Cycl CL_Cycl->Intermediate Conrad-Limpach Product Etherification O-Alkylation (e.g., EtI, K₂CO₃, DMF) Intermediate->Etherification FinalProduct Ethyl 4-ethoxyquinoline-7-carboxylate Etherification->FinalProduct

Caption: Competing synthesis routes to Ethyl 4-ethoxyquinoline-7-carboxylate.

Quantitative and Qualitative Comparison
FeatureGould-Jacobs PathwayConrad-Limpach PathwayReferences
Starting Materials Ethyl 4-aminobenzoate, Diethyl ethoxymethylenemalonate (DEEM)Ethyl 4-aminobenzoate, β-Ketoester (e.g., Ethyl acetoacetate)[1][6]
Key Steps 1. Condensation2. Thermal Cyclization3. O-Alkylation1. Condensation2. Thermal Cyclization3. O-Alkylation[3][7]
Reaction Conditions Cyclization requires very high temperatures (>250 °C) or microwave irradiation.Cyclization occurs at moderately high temperatures (~140-160 °C).[1][7]
Yields Generally good to excellent yields are reported for the cyclization step.Yields can be variable and are sensitive to reaction conditions.[5][9]
Advantages High versatility and generally good yields. Effective for anilines with meta electron-donating groups.Milder cyclization conditions compared to Gould-Jacobs.[1][6]
Disadvantages Requires harsh, high-temperature conditions for cyclization.Potential for side-product formation (2-quinolone) if not carefully controlled.[3][6]

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions based on their specific laboratory setup and substrate scale.

Protocol 1: Synthesis via Gould-Jacobs Pathway

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate

  • Condensation: In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours.[1] Ethanol produced during the reaction can be removed by distillation. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cyclization (Thermal): In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250-260 °C.[10] Slowly add the crude condensation product from the previous step to the boiling solvent. Maintain the temperature for 15-30 minutes. The cyclized product will precipitate upon cooling.

  • Cyclization (Microwave-Assisted - Alternative): In a microwave vial, combine the crude condensation product with a high-boiling solvent. Seal the vial and heat in a microwave reactor to 250-300 °C for 5-10 minutes.[1]

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid and wash thoroughly with a non-polar solvent (e.g., hexane or cyclohexane) to remove the high-boiling solvent. The crude Ethyl 4-hydroxyquinoline-7-carboxylate can be purified further by recrystallization or used directly in the next step.[1][10]

Step 2: Synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate (O-Alkylation)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2-3 eq) in a dry polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: Add ethyl iodide (EtI, 1.5-2.0 eq) or diethyl sulfate dropwise to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 4-ethoxyquinoline-7-carboxylate.

The Spectroscopic Validation Workflow

Confirming the identity and purity of the final product is paramount. A multi-technique spectroscopic approach provides a self-validating system where data from each method corroborates the others, leading to an unambiguous structural assignment.[11]

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Synthesized Product Pur Purification (Chromatography/Recrystallization) Syn->Pur Pure_Sample Pure Sample Pur->Pure_Sample IR IR Spectroscopy (Functional Groups) Pure_Sample->IR MS Mass Spectrometry (Molecular Weight) Pure_Sample->MS NMR NMR (¹H & ¹³C) (Connectivity & Skeleton) Pure_Sample->NMR Confirmed Structure Validated IR->Confirmed MS->Confirmed NMR->Confirmed

Caption: A systematic workflow for the validation of synthetic products.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is the first line of analysis to confirm the key functional group transformations.[12] By comparing the spectrum of the product to that of the intermediate, we can confirm the success of the etherification step.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale for Change
Ethyl 4-hydroxyquinoline-7-carboxylate (Intermediate) O-H (hydroxyl)3200-2500 (broad)A broad absorption indicating the acidic proton of the 4-hydroxy group.
C=O (ester)~1720-1700 (strong)Stretching vibration of the ester carbonyl at position 7.
C=O (quinolone)~1650-1630 (strong)Stretching vibration of the quinolone carbonyl at position 4.
Ethyl 4-ethoxyquinoline-7-carboxylate (Product) O-H stretchAbsentKey Indicator: Disappearance of the broad O-H band confirms successful etherification.
C-H (sp³)2980-2850 (medium)Appearance of stronger aliphatic C-H stretches from the two ethoxy groups.
C=O (ester)~1725-1715 (strong)The ester carbonyl remains present.
C-O (ether)~1250-1200 (strong)Appearance of a strong C-O stretching band characteristic of the new aryl-alkyl ether linkage.

Note: Specific wavenumbers can vary based on sample preparation and instrument.[13][14]

Mass Spectrometry (MS): Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by measuring the exact mass of the molecular ion.[15]

  • Expected Molecular Formula: C₁₄H₁₅NO₃

  • Calculated Monoisotopic Mass: 245.1052 g/mol

  • Expected HRMS Result (ESI+): An observed m/z of 246.1125 for the [M+H]⁺ ion would confirm the elemental composition.

  • Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can further validate the structure. Key expected fragments include:

    • [M-28]⁺: Loss of ethylene (C₂H₄) from an ethoxy group.

    • [M-45]⁺: Loss of the ethoxy radical (•OC₂H₅).

    • [M-73]⁺: Loss of the carboethoxy radical (•COOC₂H₅).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy provides the definitive evidence for the molecular structure by mapping the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra offer unambiguous proof of the successful synthesis and etherification.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.2d1HH-5Aromatic proton deshielded by the adjacent ester group and quinoline nitrogen.
~8.1-7.9s1HH-8Aromatic proton, likely a singlet or narrow doublet.
~7.5-7.3d1HH-6Aromatic proton coupled to H-5.
~7.0-6.8s1HH-3Proton on the pyridine ring, typically a singlet in this environment.
~4.45q2H-OCH₂ CH₃ (ester)Quartet from the methylene protons of the ethyl ester, coupled to the methyl protons.
~4.20q2H-OCH₂ CH₃ (ether)Key Indicator: A distinct quartet for the methylene protons of the 4-ethoxy group. Its unique chemical shift confirms the ether linkage.
~1.55t3H-OCH₂CH₃ (ether)Triplet from the methyl protons of the 4-ethoxy group.
~1.45t3H-OCH₂CH₃ (ester)Triplet from the methyl protons of the ethyl ester.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~175-170C-4Carbon of the C-O-Et ether linkage, highly downfield.
~166C=O (ester)Carbonyl carbon of the ethyl ester.
~150-120Aromatic CMultiple signals corresponding to the carbons of the quinoline ring system.
~100C-3Carbon on the pyridine ring.
~64-OCH₂ CH₃ (ether)Methylene carbon of the 4-ethoxy group.
~61-OCH₂ CH₃ (ester)Methylene carbon of the ethyl ester.
~15-OCH₂CH₃ (ether)Methyl carbon of the 4-ethoxy group.
~14-OCH₂CH₃ (ester)Methyl carbon of the ethyl ester.

The presence of two distinct sets of quartet-triplet signals in the ¹H NMR and two unique -OCH₂- and -CH₃ signals in the ¹³C NMR provides incontrovertible evidence of the two different ethyl groups (ester and ether) in the final molecule.[16][17]

Conclusion

The synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate can be successfully achieved through established methodologies like the Gould-Jacobs or Conrad-Limpach reactions, followed by a standard O-alkylation. The choice between the primary pathways depends on available laboratory equipment (for high-temperature vs. microwave-assisted reactions) and the desire to avoid the potentially harsh conditions of the traditional Gould-Jacobs cyclization.

Regardless of the synthetic route chosen, a rigorous and multi-faceted spectroscopic validation workflow is not merely recommended—it is essential for ensuring scientific integrity. The combined and corroborating data from IR, HRMS, and multinuclear NMR provides an unassailable confirmation of the final product's structure and purity, a critical requirement for any downstream applications in research, discovery, and development.

References

  • Gould–Jacobs reaction - Wikipedia.
  • Gould-Jacobs reaction - wikidoc.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Conrad-Limpach reaction - ResearchG
  • Conrad–Limpach synthesis - Wikipedia.
  • Conrad-Limpach Reaction - Cambridge University Press & Assessment.
  • Skraup synthesis of Quinoline - Courseware :: Centurion University.
  • Supporting Inform
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing.
  • Spectroscopic Methods In Organic Chemistry - CLaME.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Spectroscopic Methods in Organic Chemistry - SciSpace.
  • (PDF)
  • Principles of Organic Spectroscopy - Open Access Journals.
  • Table of Characteristic IR Absorptions.
  • Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • IR Absorption Table.

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